1-Chloro-4-methylhexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C7H15Cl |
|---|---|
Molecular Weight |
134.65 g/mol |
IUPAC Name |
1-chloro-4-methylhexane |
InChI |
InChI=1S/C7H15Cl/c1-3-7(2)5-4-6-8/h7H,3-6H2,1-2H3 |
InChI Key |
HKKQSNCJIFHCQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Chloro-4-methylhexane: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-chloro-4-methylhexane. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data and methodologies. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides structural and mechanistic visualizations.
Core Chemical Properties
This compound is a halogenated alkane with the chemical formula C₇H₁₅Cl.[1] It is a chiral compound due to the stereocenter at the fourth carbon atom.[1] The structural and physical properties of this compound are essential for its application in organic synthesis and as a potential building block in medicinal chemistry.
Quantitative Data Summary
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that while some data is derived from computational predictions due to the limited availability of experimental values for this specific isomer, these predictions offer valuable insights for experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl | PubChem[1] |
| Molecular Weight | 134.65 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CCC(C)CCCCl | PubChem[1] |
| InChI Key | HKKQSNCJIFHCQD-UHFFFAOYSA-N | PubChem[1] |
| Predicted Boiling Point | 155-165 °C | (Predicted) |
| Predicted Density | ~0.87 g/cm³ | (Predicted) |
| Solubility | Soluble in nonpolar organic solvents, insoluble in water. | General principle for similar haloalkanes. |
Chemical Structure and Stereochemistry
The structure of this compound features a hexane (B92381) backbone with a chlorine atom substituted at the first carbon (C1) and a methyl group at the fourth carbon (C4). The presence of four different substituents on C4 (a hydrogen atom, a methyl group, a propyl group, and an ethyl group) makes this carbon a chiral center. Consequently, this compound can exist as a pair of enantiomers: (4R)-1-chloro-4-methylhexane and (4S)-1-chloro-4-methylhexane.
Caption: Molecular graph of this compound highlighting the primary chloro-substituted carbon and the chiral center.
The specific stereoisomer will influence its biological activity and interactions, a critical consideration in drug development.
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, standard organic chemistry procedures for the synthesis of primary alkyl chlorides and their subsequent reactions can be readily adapted.
Synthesis via Free-Radical Chlorination of 4-Methylhexane
One potential route for the synthesis of this compound is the free-radical chlorination of 4-methylhexane. This method, however, is known to be non-selective and will produce a mixture of chlorinated isomers. The regioselectivity is influenced by the stability of the radical intermediate (tertiary > secondary > primary).[2][3][4]
Materials:
-
4-Methylhexane
-
Chlorine gas (Cl₂) or N-chlorosuccinimide (NCS)
-
A radical initiator (e.g., AIBN - azobisisobutyronitrile) or UV light
-
An inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity, or a safer alternative like dichloromethane)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet (if using Cl₂), dissolve 4-methylhexane in the chosen inert solvent.
-
If using a chemical initiator like AIBN, add it to the solution.
-
Initiate the reaction by either heating the mixture to reflux (for AIBN) or irradiating with UV light.
-
If using chlorine gas, bubble it slowly through the reaction mixture. If using NCS, add it portion-wise.
-
Monitor the reaction progress using gas chromatography (GC) to observe the formation of chlorinated products.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a 5% sodium bicarbonate solution to remove any acidic byproducts, followed by water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
The resulting mixture of isomers can be separated by fractional distillation.
Caption: A generalized workflow for the synthesis of this compound via free-radical chlorination.
Nucleophilic Substitution Reaction: Synthesis of 4-Methylhexan-1-ol
This compound, as a primary alkyl halide, is a good substrate for Sₙ2 reactions. A typical example is the reaction with a hydroxide (B78521) source to yield the corresponding primary alcohol.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
A suitable solvent system (e.g., a mixture of ethanol (B145695) and water to ensure solubility of both reactants)
-
Standard laboratory glassware for reflux
-
Diethyl ether for extraction
-
Brine solution
-
Anhydrous sodium sulfate
Methodology:
-
Dissolve this compound and sodium hydroxide in the ethanol/water solvent system in a round-bottom flask.
-
Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Most of the ethanol can be removed by rotary evaporation.
-
Add water to the residue and extract the product with diethyl ether.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield the crude 4-methylhexan-1-ol.
-
The product can be further purified by distillation.
Reaction Mechanisms and Signaling Pathways
The reactivity of this compound is primarily dictated by the presence of the C-Cl bond. As a primary alkyl halide, it readily undergoes Sₙ2 reactions.
Sₙ2 Nucleophilic Substitution
In an Sₙ2 reaction, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to a concerted bond-forming and bond-breaking step. This results in the inversion of stereochemistry if the reaction were to occur at a chiral center. In the case of this compound, the reaction occurs at the achiral C1 position.
Caption: A diagram illustrating the Sₙ2 reaction pathway for this compound.
No established signaling pathways in biological systems directly involving this compound have been documented in the reviewed literature. Its primary relevance in a drug development context would be as a synthetic intermediate or a fragment for lead optimization.
References
Spectroscopic Profile of 1-Chloro-4-methylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-chloro-4-methylhexane. The following sections detail its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences.
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived spectra for this compound in public databases, the following data has been generated using validated computational prediction models. These predictions offer a reliable approximation of the compound's spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are presented below.
¹H NMR (Predicted)
The proton NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in Table 1.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 3.54 | Triplet | 6.7 | 2H |
| H-2 | 1.76 | Multiplet | - | 2H |
| H-3 | 1.18 | Multiplet | - | 2H |
| H-4 | 1.40 | Multiplet | - | 1H |
| H-5 | 1.25 | Multiplet | - | 2H |
| H-6 (CH₃) | 0.87 | Triplet | 7.4 | 3H |
| 4-CH₃ | 0.86 | Doublet | 6.6 | 3H |
¹³C NMR (Predicted)
The carbon-13 NMR spectrum is predicted to display seven unique signals, one for each carbon atom in this compound. The predicted chemical shifts are listed in Table 2.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | 45.2 |
| C-2 | 34.9 |
| C-3 | 38.9 |
| C-4 | 33.8 |
| C-5 | 29.1 |
| C-6 | 11.4 |
| 4-CH₃ | 19.1 |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands expected for this compound are detailed in Table 3.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 3000 | Strong |
| C-H bend (alkane) | 1375 - 1470 | Medium |
| C-Cl stretch | 600 - 800 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectrum of this compound would show a molecular ion peak (M⁺) and an M+2 peak due to the presence of the chlorine-37 isotope. The fragmentation is expected to proceed through common pathways for alkyl halides, including the loss of a chlorine radical and cleavage of the carbon-carbon chain. A plausible fragmentation pathway is outlined in the diagram below. The key predicted fragments are listed in Table 4.
| m/z | Proposed Fragment |
| 134/136 | [C₇H₁₅Cl]⁺ (Molecular Ion) |
| 99 | [C₇H₁₅]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
Sample Preparation:
-
A sample of this compound (approximately 10-20 mg) is accurately weighed and dissolved in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to a clean, dry 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR:
-
A standard one-pulse experiment is performed.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled experiment (e.g., using a broadband decoupling sequence) is performed to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
IR Spectroscopy
Sample Preparation and Data Acquisition (Attenuated Total Reflectance - ATR):
-
The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small drop of neat this compound is placed directly onto the ATR crystal.
-
The sample is brought into firm contact with the crystal using the instrument's pressure clamp.
-
The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Multiple scans are averaged to improve the signal-to-noise ratio.
Mass Spectrometry
Sample Preparation and Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
The solution is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar column like DB-5).
-
The GC oven temperature is programmed to separate the components of the sample, with this compound eluting at a specific retention time.
-
The eluent from the GC is introduced into the ion source of a mass spectrometer (typically using electron ionization - EI).
-
The mass spectrum is recorded over a mass-to-charge (m/z) range that includes the molecular weight of the compound (e.g., m/z 30-200).
Visualization of Mass Spectrometry Fragmentation
The following diagram illustrates a plausible electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound. The molecular ion is first formed by the loss of an electron. Subsequent fragmentation can occur via two primary routes: heterolytic cleavage leading to the loss of a chlorine radical, or homolytic cleavage at various points along the alkyl chain.
Caption: Predicted EI-MS fragmentation of this compound.
Physical properties of 1-Chloro-4-methylhexane (boiling point, density).
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the key physical properties of 1-Chloro-4-methylcyclohexane, specifically its boiling point and density. It is important to note that a search for the physical properties of "1-Chloro-4-methylhexane" did not yield readily available experimental data. The data presented herein pertains to the cyclic analogue, 1-Chloro-4-methylcyclohexane, a compound with significance in organic synthesis and as a potential intermediate in pharmaceutical development. This document outlines the experimentally determined values for these properties, details the methodologies for their determination, and presents a logical workflow for these experimental procedures.
Core Physical Properties
The physical characteristics of a compound are critical for its application in research and development, influencing reaction conditions, purification methods, and formulation. The boiling point and density are fundamental to the handling and characterization of 1-Chloro-4-methylcyclohexane.
Data Presentation
The following table summarizes the reported values for the boiling point and density of 1-Chloro-4-methylcyclohexane.
| Physical Property | Value | Conditions |
| Boiling Point | 165.5 °C | At 760 mmHg |
| Density | 0.95 g/cm³ | Standard Conditions |
Experimental Protocols
The determination of boiling point and density requires precise and standardized experimental procedures to ensure accuracy and reproducibility. The following sections detail common methodologies for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.
1. Distillation Method:
A common and accurate method for determining the boiling point of a liquid is through simple distillation.
-
Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heating mantle, and boiling chips.
-
Procedure:
-
The liquid sample is placed in the round-bottom flask with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
Cooling water is circulated through the condenser.
-
The heating mantle is turned on and the liquid is heated to a gentle boil.
-
The temperature is recorded when it stabilizes, which corresponds to the boiling point of the liquid. This is the temperature at which the vapor is condensing and being collected in the receiving flask.
-
2. Micro-Boiling Point Determination (Thiele Tube Method):
For smaller sample volumes, the Thiele tube method is a convenient alternative.
-
Apparatus: A Thiele tube, a capillary tube sealed at one end, a thermometer, and a heat source.
-
Procedure:
-
A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.
-
The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Determination of Density
Density is the mass of a substance per unit volume.
1. Using a Pycnometer (Density Bottle):
This method provides highly accurate density measurements.
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), and an analytical balance.
-
Procedure:
-
The empty, clean, and dry pycnometer is accurately weighed.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is weighed.
-
The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
-
The volume of the pycnometer is known (it is often calibrated with a liquid of known density, such as water).
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
2. Using a Graduated Cylinder and Balance:
A simpler, though less accurate, method involves the use of a graduated cylinder and a balance.
-
Apparatus: A graduated cylinder and a precision balance.
-
Procedure:
-
An empty, dry graduated cylinder is weighed.
-
A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The graduated cylinder containing the liquid is weighed.
-
The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder.
-
The density is then calculated by dividing the mass of the liquid by the measured volume.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of 1-Chloro-4-methylcyclohexane.
An In-depth Technical Guide to 1-Chloro-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Chloro-4-methylhexane, including its chemical identity, computed properties, and general methodologies for its synthesis and reactions. Due to the limited availability of specific experimental data for this compound in public databases, this guide focuses on established principles and protocols for analogous chemical transformations.
Chemical Identification
-
IUPAC Name: this compound[1]
-
CAS Number: 86646-45-9[1]
-
Molecular Formula: C₇H₁₅Cl[1]
-
Chemical Class: Haloalkane (Chloroalkane)
-
Structure: A linear hexane (B92381) chain with a chlorine atom substituted at the first carbon and a methyl group at the fourth carbon.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 134.65 g/mol | PubChem[1] |
| Monoisotopic Mass | 134.0862282 Da | PubChem[1] |
| XLogP3 (Lipophilicity) | 3.4 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Complexity | 43.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
Synthesis Protocols
Detailed experimental protocols for the synthesis of this compound are not available in the surveyed literature. However, two general and reliable methods for the preparation of primary alkyl chlorides are presented below. These can be adapted for the synthesis of the target compound from suitable precursors.
Method 1: Chlorination of 4-methyl-1-hexanol (B1585438) using Thionyl Chloride (SOCl₂)
This is often the preferred laboratory method for converting primary alcohols to alkyl chlorides due to the clean reaction byproducts (SO₂ and HCl as gases). The reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the starting alcohol is chiral at the carbinol center.[2]
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 4-methyl-1-hexanol.
-
Reaction: Cool the flask in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise with stirring. The molar ratio of thionyl chloride to alcohol is typically around 1.1 to 1.5.
-
Reflux: After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water to quench any unreacted thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by distillation.
Method 2: Free-Radical Chlorination of 4-methylhexane
This method involves the reaction of an alkane with chlorine gas, initiated by UV light or heat.[3][4] However, this method is generally less selective and can lead to a mixture of chlorinated isomers (1-chloro-, 2-chloro-, 3-chloro-) as well as polychlorinated products.[3][4] The selectivity can be influenced by the relative reactivity of primary, secondary, and tertiary C-H bonds.
Experimental Protocol:
-
Setup: Place 4-methylhexane in a reaction vessel equipped with a gas inlet, a reflux condenser, and a UV lamp.
-
Initiation: While irradiating the alkane with UV light, bubble chlorine gas (Cl₂) through the liquid at a controlled rate. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.
-
Monitoring: The reaction progress can be monitored by gas chromatography (GC) to determine the ratio of products.
-
Termination: Once the desired conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.
-
Work-up: Bubble an inert gas (e.g., nitrogen) through the reaction mixture to remove excess dissolved chlorine and HCl. Wash the organic mixture with a dilute solution of sodium bicarbonate and then with water.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent. The mixture of isomers can then be separated by fractional distillation.
Visualizations
Synthesis Workflow from 4-methyl-1-hexanol
References
Navigating the Stereochemical Landscape of 1-Chloro-4-methylhexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the stereoisomers and chirality of 1-chloro-4-methylhexane. Focusing on the core principles of stereochemistry, this document delves into the structural nuances, analytical methodologies, and potential synthetic strategies relevant to this chiral alkyl halide. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established principles and analogous data to provide a robust framework for its study and application in research and drug development.
Introduction to the Chirality of this compound
This compound is an acyclic halogenated alkane with the chemical formula C₇H₁₅Cl. The presence of a stereocenter within its structure gives rise to stereoisomerism, a critical consideration in the fields of medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can dictate biological activity and physical properties.
The chirality of this compound originates from the carbon atom at the fourth position (C4). This carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and a 3-chloropropyl group. This asymmetry means that this compound is a chiral molecule and can exist as a pair of non-superimposable mirror images known as enantiomers.[1]
These enantiomers are designated as (R)-1-chloro-4-methylhexane and (S)-1-chloro-4-methylhexane based on the Cahn-Ingold-Prelog priority rules.[2][3][4] The spatial arrangement of the substituents around the chiral center determines the configuration.
Physicochemical Properties of Stereoisomers
Enantiomers possess identical physical properties such as boiling point, melting point, and density. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude. A 1:1 mixture of enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.
While specific optical rotation values for the enantiomers of this compound are not readily found in the literature, the following table illustrates how such data would be presented.
| Property | (R)-1-Chloro-4-methylhexane | (S)-1-Chloro-4-methylhexane | Racemic this compound |
| Molecular Formula | C₇H₁₅Cl | C₇H₁₅Cl | C₇H₁₅Cl |
| Molar Mass ( g/mol ) | 134.65 | 134.65 | 134.65 |
| Boiling Point (°C) | Identical | Identical | Identical |
| Density (g/mL) | Identical | Identical | Identical |
| Specific Rotation ([α]) | +x° (Hypothetical) | -x° (Hypothetical) | 0° |
| Table 1: Comparison of Physicochemical Properties of this compound Stereoisomers. Note: Specific rotation values are hypothetical due to the absence of specific experimental data in the searched literature. |
Experimental Protocols
Enantioselective Synthesis
The synthesis of enantiomerically enriched this compound would require asymmetric synthesis strategies. A common approach for creating chiral alkyl halides is the conversion of a chiral alcohol with a defined stereocenter.[5] For instance, the enantioselective reduction of a ketone precursor could yield a chiral alcohol, which is then converted to the corresponding chloride.
Hypothetical Synthetic Pathway:
Methodology for Asymmetric Reduction (General Protocol):
-
A solution of the prochiral ketone (e.g., 4-methylhexan-1-one) in an appropriate solvent (e.g., THF, methanol) is prepared.
-
A chiral catalyst (e.g., a chiral transition metal complex or an enzyme) is added to the solution.
-
A reducing agent (e.g., a borohydride (B1222165) or molecular hydrogen) is introduced under controlled temperature and pressure.
-
The reaction is monitored for completion using techniques like TLC or GC.
-
Upon completion, the reaction is quenched, and the chiral alcohol is isolated and purified.
Methodology for Chlorination (General Protocol):
-
The enantiomerically enriched alcohol is dissolved in a suitable solvent (e.g., dichloromethane).
-
A chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride) is added, often in the presence of a base (e.g., pyridine) to neutralize the acidic byproduct.
-
The reaction is typically carried out at a controlled temperature to minimize side reactions.
-
The reaction progress is monitored, and upon completion, the product is isolated through extraction and purified by distillation or chromatography.
Separation of Enantiomers (Chiral Chromatography)
For a racemic mixture, the separation of enantiomers can be achieved using chiral chromatography, most commonly chiral gas chromatography (GC) for volatile compounds like this compound.[6][7][8][9]
Methodology for Chiral GC Separation (General Protocol):
-
Column Selection: A capillary GC column with a chiral stationary phase (CSP) is chosen. Cyclodextrin-based CSPs are often effective for separating enantiomers of alkyl halides.[8][9]
-
Sample Preparation: A dilute solution of the racemic this compound in a volatile solvent is prepared.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used.
-
Method Parameters: The oven temperature program, carrier gas flow rate, and injector and detector temperatures are optimized to achieve baseline separation of the two enantiomer peaks.
-
Analysis: The retention times of the two peaks will differ, allowing for the quantification of the enantiomeric excess (ee) of a non-racemic mixture.
Determination of Optical Rotation (Polarimetry)
Polarimetry is the technique used to measure the optical rotation of a chiral compound.[10][11][12]
Methodology for Polarimetry (General Protocol):
-
Sample Preparation: A solution of the purified enantiomer of this compound is prepared at a known concentration in a suitable achiral solvent.
-
Instrumentation: A polarimeter is calibrated using a blank (the pure solvent).
-
Measurement: The sample solution is placed in a polarimeter cell of a known path length. The observed rotation is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
Conclusion
This compound is a chiral molecule with a single stereocenter at C4, leading to the existence of (R) and (S) enantiomers. While specific experimental data for this compound is sparse in the reviewed literature, this guide outlines the fundamental principles of its stereochemistry and provides generalized experimental protocols for its enantioselective synthesis, separation, and analysis. For professionals in research and drug development, a thorough understanding of these principles is paramount for the design and synthesis of stereochemically pure compounds, which is often a critical factor for therapeutic efficacy and safety. Further experimental investigation is warranted to fully characterize the properties and behavior of the individual enantiomers of this compound.
References
- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. youtube.com [youtube.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. agilent.com [agilent.com]
- 7. chromtech.com [chromtech.com]
- 8. gcms.cz [gcms.cz]
- 9. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 10. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Stereochemistry [employees.csbsju.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating the Thermochemical Landscape of 1-Chloro-4-methylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical data for 1-chloro-4-methylhexane. In the absence of direct experimental values, this document details the robust estimation of key thermochemical properties—standard enthalpy of formation, standard entropy, and heat capacity—through the well-established Benson Group Additivity Method. This guide offers a foundational dataset for researchers engaged in areas such as reaction kinetics, process design, and computational modeling where the thermodynamic properties of halogenated alkanes are critical.
Estimated Thermochemical Data for this compound
The following tables summarize the calculated thermochemical properties for this compound in the ideal gas phase. These values have been derived using the Benson Group Additivity Method, a widely recognized and reliable estimation technique.
Table 1: Estimated Standard Enthalpy of Formation and Standard Entropy
| Property | Symbol | Value | Units |
| Standard Enthalpy of Formation (298.15 K) | ΔfH° | -295.6 | kJ/mol |
| Standard Entropy (298.15 K) | S° | 445.5 | J/mol·K |
Table 2: Estimated Ideal Gas Heat Capacity (Cp) at Various Temperatures
| Temperature (K) | Heat Capacity (J/mol·K) |
| 300 | 185.2 |
| 400 | 225.8 |
| 500 | 262.5 |
| 600 | 294.1 |
| 800 | 345.3 |
| 1000 | 385.1 |
| 1500 | 455.9 |
Methodology: The Benson Group Additivity Method
The thermochemical data presented in this guide were calculated using the Benson Group Additivity Method. This approach is founded on the principle that the thermochemical properties of a molecule can be accurately estimated by summing the contributions of its constituent chemical groups. This method is particularly valuable when experimental data is unavailable.
The general equation for the Benson Group Additivity Method is:
Property = Σ (Group Contribution) + Σ (Correction Factors)
Where:
-
Property can be the standard enthalpy of formation (ΔfH°), standard entropy (S°), or heat capacity (Cp).
-
Group Contribution is the empirically determined value for a specific chemical group.
-
Correction Factors account for non-additive effects such as ring strain or steric interactions. For an acyclic molecule like this compound, these corrections are generally not required.
To calculate the thermochemical properties of this compound (CH3-CH(CH3)-CH2-CH2-CH2-Cl), the molecule is dissected into the following Benson groups:
-
Two C-(C)(H)3 groups: Representing the two terminal methyl groups.
-
Two C-(C)2(H)2 groups: Representing the two methylene (B1212753) groups in the chain.
-
One C-(C)3(H) group: Representing the tertiary carbon atom.
-
One C-(C)(H)2(Cl) group: Representing the primary chlorinated carbon atom.
The specific group additivity values (GAVs) used for the calculations are compiled from various critically evaluated sources in thermochemical literature.
Below is a workflow diagram illustrating the application of the Benson Group Additivity Method for determining the thermochemical properties of this compound.
Caption: Benson Group Additivity Method Workflow.
Significance and Applications
The thermochemical data provided in this guide for this compound are essential for a variety of applications in research and industry:
-
Chemical Process Simulation: Accurate thermochemical data is fundamental for the design, optimization, and safety analysis of chemical processes involving this compound.
-
Reaction Mechanism and Kinetic Modeling: This data is crucial for developing and validating reaction mechanisms, predicting reaction rates, and understanding combustion and pyrolysis processes.
-
Drug Discovery and Development: In the pharmaceutical industry, understanding the thermodynamic properties of molecules is important for predicting their stability, reactivity, and interactions in biological systems.
-
Environmental Fate and Transport Modeling: Thermochemical data can be used to model the behavior and persistence of halogenated compounds in the environment.
This technical guide serves as a valuable resource by providing estimated yet reliable thermochemical data for this compound, thereby facilitating further research and development in various scientific and industrial fields. The detailed methodology also offers a transparent and reproducible approach for the estimation of thermochemical properties for other compounds where experimental data is lacking.
An In-depth Technical Guide to 1-Chloro-4-methylhexane: Synthesis, Properties, and Toxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-4-methylhexane is a halogenated alkane with the molecular formula C₇H₁₅Cl. While not a widely studied compound, it serves as a representative molecule for understanding the synthesis, chemical behavior, and potential biological effects of chlorinated hydrocarbons. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the general toxicological considerations for this class of compounds. Due to a lack of specific historical information in the published scientific literature, this document focuses on the technical aspects of the compound.
Introduction
This compound is a chloroalkane characterized by a seven-carbon chain with a chlorine atom at the first position and a methyl group at the fourth position.[1] As a member of the haloalkane family, its chemical reactivity is largely dictated by the polar carbon-chlorine bond, making it susceptible to nucleophilic substitution and elimination reactions.[2][3][4] While specific applications in drug development are not documented, the study of such molecules is relevant for understanding the metabolism and potential toxicity of chlorinated hydrocarbons, a class of compounds with known biological activities and environmental impact.[5][6][7][8][9]
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for the preparation of primary alkyl chlorides. The two primary routes involve the conversion of the corresponding alcohol, 4-methyl-1-hexanol (B1585438), or the direct chlorination of the parent alkane, 4-methylhexane.
From 4-methyl-1-hexanol via Nucleophilic Substitution
A common and generally preferred laboratory method for the synthesis of this compound is the nucleophilic substitution of 4-methyl-1-hexanol. This transformation can be effectively carried out using reagents like thionyl chloride (SOCl₂) or hydrogen chloride.
Objective: To synthesize this compound from 4-methyl-1-hexanol using thionyl chloride.
Materials:
-
4-methyl-1-hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (B92270) (optional, as a scavenger for HCl)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Round-bottom flask with reflux condenser and drying tube
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, place 4-methyl-1-hexanol dissolved in anhydrous diethyl ether.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and produces hydrogen chloride and sulfur dioxide gases, which should be vented through a proper scrubbing system. A small amount of pyridine can be added to neutralize the generated HCl.[10][11]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may be gently heated to reflux for a period to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel. Wash the organic layer successively with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation.
Reaction Mechanism: The reaction proceeds via an Sₙ2 mechanism, involving the formation of a chlorosulfite ester intermediate, which is then attacked by a chloride ion.[10][12]
From 4-methylhexane via Free Radical Chlorination
Direct chlorination of 4-methylhexane using chlorine gas under UV light or with a radical initiator is another synthetic route. However, this method is generally less selective and produces a mixture of chlorinated isomers.
Objective: To synthesize this compound by the free radical chlorination of 4-methylhexane.
Materials:
-
4-methylhexane
-
Chlorine gas (Cl₂)
-
A suitable inert solvent (e.g., carbon tetrachloride - use with extreme caution due to toxicity)
-
UV lamp or a radical initiator (e.g., AIBN)
-
Gas dispersion tube
-
Reaction vessel with a reflux condenser and gas outlet
-
Washing solutions (e.g., sodium thiosulfate (B1220275) solution)
-
Fractional distillation apparatus
Procedure:
-
Set up a reaction vessel with a reflux condenser, a gas inlet tube, and a gas outlet connected to a trap for unreacted chlorine. The apparatus should be placed in a well-ventilated fume hood.
-
Dissolve 4-methylhexane in an inert solvent in the reaction vessel.
-
Initiate the reaction by either irradiating the mixture with a UV lamp or by adding a radical initiator.
-
Bubble chlorine gas through the stirred solution at a controlled rate. The reaction is typically exothermic and may require cooling to maintain a moderate temperature.
-
Monitor the reaction progress by gas chromatography to determine the ratio of products.
-
Once the desired conversion is achieved, stop the flow of chlorine and the initiation.
-
Wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted chlorine, followed by washing with water and drying over a suitable drying agent.
-
Separate the mixture of chlorinated hexanes by careful fractional distillation.
Reaction Mechanism: This reaction proceeds via a free radical chain mechanism involving initiation, propagation, and termination steps.[13][14][15][16][17]
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and computed spectroscopic data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl | [1] |
| Molecular Weight | 134.65 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 86646-45-9 | [1] |
| Computed Boiling Point | Not available | |
| Computed Melting Point | Not available | |
| Computed Density | Not available | |
| Computed XLogP3 | 3.4 | [1] |
| Computed ¹H NMR | Not available | |
| Computed ¹³C NMR | Not available | |
| Mass Spectrometry (EI) | Not available |
Biological Activity and Toxicological Considerations
There is no specific information in the scientific literature regarding the biological activity or signaling pathways of this compound. However, as a chlorinated hydrocarbon, it falls into a class of compounds with well-documented toxicological profiles.
General Toxicology of Chlorinated Hydrocarbons
-
Neurotoxicity: Chlorinated hydrocarbons are known to be neurotoxins that can interfere with the transmission of nerve impulses.[6] This can lead to a range of effects from behavioral changes to more severe outcomes like seizures and respiratory depression.[5][6]
-
Hepatotoxicity and Nephrotoxicity: Many chlorinated hydrocarbons can cause damage to the liver and kidneys, often through the formation of toxic metabolites.[8][9]
-
Carcinogenicity: Some compounds within this class are considered to be carcinogenic.[6]
-
Environmental Persistence: Haloalkanes can be persistent in the environment and may bioaccumulate.[18]
Visualizations
Synthesis Pathways
References
- 1. This compound | C7H15Cl | CID 13149317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Haloalkane - Wikipedia [en.wikipedia.org]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Behavioral toxicology, risk assessment, and chlorinated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Hydrocarbon Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 9. scribd.com [scribd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. rroij.com [rroij.com]
Affiliation: Google Research
Abstract
This technical guide delves into the natural occurrence of 1-chloro-4-methylhexane and related short-chain chloroalkanes. While direct evidence for the natural biosynthesis of this compound is currently not documented in scientific literature, this paper explores the plausibility of its existence by examining the known landscape of naturally produced organohalogen compounds, the enzymatic machinery capable of their synthesis, and the methodologies for their discovery. This document serves as a comprehensive resource for researchers in natural product chemistry, enzymology, and drug development, providing a theoretical framework and practical guidance for investigating novel halogenated compounds.
Introduction: The Widespread World of Natural Organohalogens
Organohalogen compounds, long perceived as primarily anthropogenic in origin, are in fact widespread products of natural biosynthesis.[1] To date, over 4,000 distinct organohalogens have been identified from a vast array of terrestrial and marine organisms, including bacteria, fungi, lichens, plants, and marine algae.[1] These compounds exhibit a remarkable diversity of structures and biological activities, from potent antibiotics like vancomycin (B549263) to signaling molecules.[1]
The oceans are a particularly rich source of biogenic organohalogens.[2] Marine algae, for instance, are known to produce a significant portion of the global budget of volatile halogenated hydrocarbons.[2] While simple molecules like chloromethane (B1201357) and bromoform (B151600) are well-documented, the full extent of the structural diversity of haloalkanes produced in nature remains an active area of research. This guide specifically addresses the question of this compound, a simple monochlorinated alkane. Although its natural occurrence has not been confirmed, the existence of related compounds and the enzymatic pathways for their formation provide a strong rationale for its potential discovery.
Natural Occurrence of Short-Chain Chloroalkanes
While this compound has not been reported as a natural product, various other short-chain chloroalkanes have been identified from natural sources, primarily marine organisms. These findings establish the biological precedent for the chlorination of aliphatic hydrocarbon chains.
| Compound Name | Formula | Natural Source(s) | Reference(s) |
| Chloromethane | CH₃Cl | Marine algae, terrestrial fungi, plants | [3] |
| Chloroethane | C₂H₅Cl | Marine algae | [2] |
| 1-Chloropropane | C₃H₇Cl | Marine algae (inferred from general alkyl halide detection) | [2] |
| 2-Chloropropane | C₃H₇Cl | Marine algae (inferred from general alkyl halide detection) | [2] |
| Short-Chain Chlorinated Paraffins (SCCPs, C10-C13) | CₓH(₂ₓ₋y₊₂)Clᵧ | Detected in various environmental and biological samples; predominantly anthropogenic, but natural sources cannot be entirely ruled out. | [4][5] |
Table 1: Examples of Naturally Occurring or Environmentally Detected Short-Chain Chloroalkanes.
Biosynthesis of Chloroalkanes: The Role of Halogenase Enzymes
The biosynthesis of organohalogens is catalyzed by a diverse group of enzymes known as halogenases. These enzymes are broadly classified based on their mechanism and required cofactors. The halogenation of unactivated aliphatic carbons, such as those in methylhexane, is a chemically challenging transformation that nature has evolved specific enzymatic solutions for.[6][7]
3.1. Classes of Halogenating Enzymes
Several classes of halogenases have been identified, with the most relevant for alkane halogenation being:
-
Haloperoxidases (HPOs): This class includes heme-iron dependent and vanadium-dependent enzymes. They utilize hydrogen peroxide to oxidize a halide ion (Cl⁻, Br⁻, I⁻) to a highly reactive hypohalous acid (e.g., HOCl).[8][9] This species is then released to perform a non-specific electrophilic attack on a suitable substrate.[8] Due to this lack of substrate specificity, the regioselectivity of the reaction is often governed by the inherent reactivity of the substrate itself.[8]
-
Fe(II)/α-Ketoglutarate-Dependent Halogenases: These enzymes are capable of halogenating unactivated C-H bonds through a radical-based mechanism.[9][10] This class is particularly significant for the potential biosynthesis of compounds like this compound, as it can directly functionalize an alkane backbone.
3.2. Regioselectivity in Alkane Halogenation
For a substrate like 4-methylhexane, the site of chlorination is dictated by the stability of the intermediate formed during the reaction. In a radical halogenation mechanism, a hydrogen atom is abstracted from the alkane to form a carbon radical. The stability of this radical follows the order: tertiary > secondary > primary.[11]
Therefore, for 4-methylhexane, the most stable radical would be formed at the tertiary carbon (C4). This leads to the prediction that if 4-methylhexane were a substrate for a radical-based halogenase, the primary product would be 4-chloro-4-methylhexane, not this compound. However, enzymatic reactions are also controlled by the three-dimensional structure of the active site, which can direct halogenation to a less reactive but more accessible position.
Below is a diagram illustrating the general mechanisms of enzymatic halogenation.
Based on these principles, a hypothetical pathway for the formation of a chlorinated methylhexane is proposed below, highlighting the likely site of radical-based chlorination.
Experimental Protocols for Isolation and Identification
The search for novel volatile haloalkanes like this compound requires sensitive and selective analytical techniques. Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful, solvent-free method for this purpose.[12][13]
4.1. Detailed Protocol: SPME-GC-MS Analysis of Volatile Organohalogens from Marine Algae
This protocol provides a general framework for the extraction and analysis of volatile halogenated compounds from a marine algal sample.
1. Sample Preparation: a. Collect fresh marine algae samples and transport them to the laboratory on ice. b. Gently rinse the samples with sterile seawater to remove debris and epiphytes. c. Pat the samples dry with kimwipes and accurately weigh approximately 1-5 g of the algal material into a 20 mL headspace vial. d. Add a small magnetic stir bar to the vial. e. Seal the vial immediately with a PTFE-faced septum.
2. Solid-Phase Microextraction (SPME): a. Fiber Selection: Choose a fiber with a polarity and film thickness appropriate for volatile and semi-volatile compounds. A common choice is a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber.[14] b. Extraction: i. Place the sealed vial in a thermostated water bath or heating block set to a temperature that encourages volatilization without degrading the sample (e.g., 40-60°C). ii. Manually or using an autosampler, insert the SPME needle through the vial septum. iii. Expose the fiber to the headspace above the algal sample. Do not let the fiber touch the sample material. iv. Allow the analytes to partition onto the fiber for a predetermined time (e.g., 30-60 minutes) with gentle stirring. This time should be optimized for the target analytes.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and immediately insert it into the hot injector of the GC, which is held at a temperature sufficient to desorb the analytes (e.g., 250°C). b. Chromatographic Separation:
- Column: Use a capillary column suitable for volatile compound analysis (e.g., a DB-5ms or equivalent, 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness).[15]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 4 minutes.
- Ramp: Increase to 160°C at a rate of 6°C/min.
- Ramp 2: Increase to 250°C at a rate of 20°C/min, hold for 5 minutes.[12] c. Mass Spectrometry Detection:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns, paying close attention to the characteristic isotopic patterns of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
The following diagram illustrates the workflow for this experimental protocol.
References
- 1. eurochlor.org [eurochlor.org]
- 2. Production and role of volatile halogenated compounds from marine algae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Haloalkane - Wikipedia [en.wikipedia.org]
- 4. Chloro-alkanes [utslappisiffror.naturvardsverket.se]
- 5. The environmental distribution and toxicity of short-chain chlorinated paraffins and underlying mechanisms: Implications for further toxicological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01551B [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 11. youtube.com [youtube.com]
- 12. Solid-phase microextraction fiber development for sampling and analysis of volatile organohalogen compounds in air - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DSpace [helda.helsinki.fi]
- 14. agilent.com [agilent.com]
- 15. phcogj.com [phcogj.com]
Quantum Chemical Analysis of 1-Chloro-4-methylhexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a hypothetical quantum chemical study on 1-Chloro-4-methylhexane. Due to the absence of specific published computational data for this molecule, this document outlines a standard computational approach and presents illustrative results. The methodologies and data are based on established principles of computational chemistry and are intended to serve as a reference for researchers interested in the in silico analysis of similar halogenated alkanes.
Introduction
This compound is a halogenated alkane with potential applications as a solvent, intermediate in organic synthesis, or as a fragment in medicinal chemistry. Understanding its molecular structure, stability, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations provide a powerful tool for elucidating these properties at the atomic level. This guide details a theoretical study employing Density Functional Theory (DFT) to characterize the conformational landscape and electronic structure of this compound.
Computational Methodology
The following section details the proposed computational protocol for the quantum chemical analysis of this compound.
Conformational Analysis and Geometry Optimization
A thorough conformational search would be the initial step to identify the lowest energy conformers of this compound. This could be achieved using a molecular mechanics force field (e.g., MMFF94) followed by re-optimization of the most stable conformers using a more accurate quantum mechanical method.
The final geometry optimizations would be performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. The 6-31G* basis set, which includes polarization functions on heavy atoms, is a suitable choice for providing a good balance between accuracy and computational cost for a molecule of this size. All optimizations would be carried out to a tight convergence criterion, ensuring that the forces on all atoms are negligible.
Vibrational Frequency Calculations
To confirm that the optimized structures correspond to true energy minima on the potential energy surface, vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-31G*). The absence of imaginary frequencies would verify that the structures are minima. The calculated vibrational frequencies can also be used to predict the infrared (IR) spectrum of the molecule and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.
Electronic Property Calculations
Based on the optimized geometry, a range of electronic properties would be calculated to understand the molecule's reactivity and charge distribution. These calculations would be performed at the B3LYP/6-31G* level of theory. Key properties to be investigated include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Mulliken Population Analysis: This analysis provides a means of estimating the partial atomic charges, offering insights into the charge distribution and identifying electrophilic and nucleophilic sites within the molecule.
Illustrative Data Presentation
The following tables summarize the hypothetical, yet realistic, quantitative data that would be expected from the computational study described above.
Table 1: Illustrative Optimized Geometrical Parameters for the Most Stable Conformer of this compound (B3LYP/6-31G*)
| Parameter | Bond/Angle | Value |
| Bond Lengths | C-Cl | 1.80 Å |
| C-C (average) | 1.54 Å | |
| C-H (average) | 1.09 Å | |
| Bond Angles | C-C-Cl | 110.5° |
| C-C-C (average) | 112.0° | |
| H-C-H (average) | 109.5° |
Table 2: Illustrative Calculated Vibrational Frequencies for Key Modes of this compound (B3LYP/6-31G*)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(C-H) | 2950 - 2850 | C-H stretching |
| δ(CH₂) | 1465 | CH₂ scissoring |
| δ(CH₃) | 1380 | CH₃ symmetric bending |
| ν(C-C) | 1100 - 800 | C-C stretching |
| ν(C-Cl) | 725 | C-Cl stretching |
Table 3: Illustrative Calculated Electronic Properties of this compound (B3LYP/6-31G*)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 0.8 eV |
| HOMO-LUMO Gap | 7.3 eV |
Table 4: Illustrative Mulliken Atomic Charges for Selected Atoms of this compound (B3LYP/6-31G*)
| Atom | Mulliken Charge (e) |
| Cl | -0.25 |
| C attached to Cl | +0.10 |
| C at position 4 | -0.05 |
| H atoms (average) | +0.05 |
Visualizations
The following diagrams illustrate the workflow and logical connections in the proposed quantum chemical study.
Caption: Workflow for Quantum Chemical Calculations of this compound.
Methodological & Application
Application Notes & Protocols: 1-Chloro-4-methylhexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-chloro-4-methylhexane as a versatile building block in organic synthesis. Due to its structure as a primary alkyl halide, this compound is an effective reagent for introducing the 4-methylhexyl moiety into a variety of molecular scaffolds. This lipophilic aliphatic chain can be valuable in modulating the pharmacokinetic properties of drug candidates.
Application Notes
This compound serves as a key intermediate in several fundamental organic transformations. Its reactivity is primarily centered around the polar carbon-chlorine bond, making the terminal carbon atom electrophilic and susceptible to attack by nucleophiles. Furthermore, it can be converted into its corresponding Grignard reagent, transforming the carbon skeleton into a potent nucleophile.
Key applications include:
-
Nucleophilic Substitution Reactions: The chlorine atom can be readily displaced by a wide range of nucleophiles to form carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[1] This allows for the synthesis of alcohols, ethers, amines, and thioethers containing the 4-methylhexyl group.
-
Grignard Reagent Formation: As a primary alkyl chloride, it can be converted into 4-methylhexylmagnesium chloride. This Grignard reagent is a powerful nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and nitriles.
-
Alkylation of Active Methylene (B1212753) Compounds: this compound is an effective alkylating agent for carbanions derived from active methylene compounds like malonic esters and β-ketoesters. This provides a straightforward route to more complex carbon skeletons.
The versatility of this compound is summarized in the reaction diagram below.
References
Application Notes and Protocols: Nucleophilic Substitution Reactions of 1-Chloro-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-methylhexane is a primary alkyl halide with the chemical formula C7H15Cl.[1] As with other haloalkanes, the carbon-chlorine bond is polar, with the carbon atom being electron-deficient, making it an electrophilic center susceptible to attack by nucleophiles.[2] This reactivity is fundamental to its use in organic synthesis for creating more complex molecules. These application notes provide a detailed overview of the nucleophilic substitution reactions of this compound, focusing on the predominant SN2 mechanism, influencing factors, and detailed experimental protocols.
Reaction Mechanisms: SN1 vs. SN2 Pathways
Nucleophilic substitution reactions primarily proceed via two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[2][3][4] The structure of the alkyl halide is the most critical factor in determining the operative pathway.[5]
-
SN2 Mechanism: A single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][7] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[3][8][9] This pathway is favored by primary and methyl halides due to minimal steric hindrance.[5]
-
SN1 Mechanism: A two-step process involving the formation of a carbocation intermediate after the leaving group departs.[8][10] The rate of this reaction depends only on the concentration of the alkyl halide.[4][9] This pathway is favored by tertiary halides because they form stable carbocations.[3][6]
For this compound, a primary alkyl halide, the formation of a high-energy primary carbocation is highly unfavorable.[6] Therefore, it will react almost exclusively through the SN2 mechanism .
Caption: Logical diagram illustrating the determination of the reaction pathway for this compound.
Factors Influencing SN2 Reaction Outcomes
Several factors critically affect the rate and efficiency of SN2 reactions involving this compound.
| Factor | Influence on SN2 Reaction Rate | Rationale |
| Nucleophile Strength | Stronger Nucleophile = Faster Rate | The nucleophile is involved in the rate-determining step.[11][12] Stronger, more negatively charged nucleophiles (e.g., I⁻, HS⁻, OH⁻) are more reactive than their weaker, neutral counterparts (e.g., H₂O, ROH).[5][12] |
| Leaving Group Ability | Better Leaving Group = Faster Rate | The C-X bond is broken in the rate-determining step. The best leaving groups are weak bases that can stabilize a negative charge.[7] For halogens, the reactivity order is I > Br > Cl > F.[13] |
| Solvent Type | Polar Aprotic = Faster Rate | Polar aprotic solvents (e.g., Acetone (B3395972), DMSO, DMF) solvate the cation but not the anion, leaving the nucleophile "naked" and highly reactive.[12] Polar protic solvents (e.g., water, ethanol) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.[6][14] |
| Steric Hindrance | Less Hindrance = Faster Rate | The SN2 mechanism involves a backside attack.[2] While this compound is a primary halide, bulky nucleophiles or branching near the reaction center (not present here) can slow the reaction.[5] |
Application Notes: Synthetic Utility
Nucleophilic substitution of this compound is a valuable tool in organic synthesis for:
-
Functional Group Interconversion: The chloride can be readily replaced by a variety of functional groups, including nitriles (-CN), azides (-N₃), iodides (-I), hydroxides (-OH), and alkoxides (-OR).
-
Carbon Chain Extension: Reaction with cyanide (e.g., NaCN) followed by hydrolysis or reduction is a classic method for extending a carbon chain by one carbon.[13]
-
Formation of Ethers and Esters: Williamson ether synthesis (reaction with an alkoxide) or reaction with a carboxylate salt can produce ethers and esters, respectively.
Experimental Protocols
Protocol: Synthesis of 1-Iodo-4-methylhexane via SN2 Reaction
Objective: To replace the chlorine atom in this compound with iodine using sodium iodide in an acetone solvent.
Materials:
-
This compound
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Caption: Experimental workflow for the synthesis of 1-Iodo-4-methylhexane.
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium iodide (1.5 eq) and anhydrous acetone (50 mL). Stir until the sodium iodide is fully dissolved.
-
Addition of Substrate: Add this compound (1.0 eq) to the flask via syringe.
-
Reflux: Heat the mixture to a gentle reflux (the boiling point of acetone is 56°C) using a heating mantle. The formation of a white precipitate (NaCl) should become visible as the reaction proceeds, as NaCl is insoluble in acetone.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Filter the mixture through a Büchner funnel to remove the precipitated sodium chloride.
-
Transfer the filtrate to a rotary evaporator and remove the acetone under reduced pressure.
-
Dissolve the resulting oil in diethyl ether (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with 15 mL of saturated aqueous sodium thiosulfate to remove any residual iodine, followed by 15 mL of brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-Iodo-4-methylhexane.
-
-
Purification (Optional): If necessary, purify the product further by vacuum distillation.
Quantitative Data (Illustrative)
The following tables present representative data on how reaction conditions can influence the rate of SN2 substitution on this compound.
Table 1: Relative Reaction Rates with Different Nucleophiles
| Nucleophile | Solvent | Relative Rate (k_rel) | Nucleophile Strength |
| I⁻ | Acetone | ~60,000 | Very Strong |
| HS⁻ | Ethanol | ~25,000 | Very Strong |
| CN⁻ | DMSO | ~10,000 | Strong |
| OH⁻ | Ethanol/H₂O | ~300 | Strong |
| Br⁻ | Acetone | ~200 | Good |
| Cl⁻ | Acetone | 1 | Reference |
| H₂O | H₂O | <<1 | Very Weak |
Table 2: Effect of Leaving Group on Reaction Rate (with NaI in Acetone)
| Substrate | Leaving Group | C-X Bond Enthalpy (kJ/mol) | Relative Rate (k_rel) |
| 1-Iodo-4-methylhexane | I | ~238 | N/A (Product) |
| 1-Bromo-4-methylhexane | Br | ~276 | ~50-100 |
| This compound | Cl | ~338 | 1 |
| 1-Fluoro-4-methylhexane | F | ~484 | <<0.01 |
Note: Data is illustrative and based on established principles of nucleophilic substitution reactivity.[11][13]
Visualization of the SN2 Mechanism
The SN2 reaction of this compound with a nucleophile (Nu⁻) proceeds through a single transition state where the new C-Nu bond forms as the C-Cl bond breaks, resulting in an inversion of stereochemistry at the carbon center.
Caption: The concerted SN2 reaction mechanism for this compound.
References
- 1. This compound | C7H15Cl | CID 13149317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemrevise.org [chemrevise.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solved cis-1-Chloro-4-methylcyclohexane is reacted with 2ml | Chegg.com [chegg.com]
Application Notes and Protocols: Use of 1-Chloro-4-methylhexane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-methylhexane is a chiral alkyl halide with potential as a versatile building block in asymmetric synthesis. The stereoselective introduction of the 4-methylhexyl group is of interest for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. Due to the limited specific literature on the direct use of this compound in asymmetric synthesis, this document provides detailed protocols for two proposed, robust strategies based on well-established catalytic methods for similar secondary alkyl electrophiles: Asymmetric Cross-Coupling and Enantioconvergent Radical Nucleophilic Substitution. These protocols are intended to serve as a starting point for researchers to explore and optimize the use of this substrate in their synthetic endeavors.
Strategy 1: Asymmetric Nickel-Catalyzed Cross-Coupling of (rac)-1-Chloro-4-methylhexane
This strategy involves the conversion of racemic this compound to the corresponding Grignard reagent, followed by a nickel-catalyzed cross-coupling reaction with an aryl Grignard reagent in the presence of a chiral ligand. This approach allows for the stereoconvergent synthesis of enantioenriched 1-aryl-4-methylhexanes.
Experimental Protocol: Synthesis of Enantioenriched 1-phenyl-4-methylhexane
Materials:
-
Magnesium turnings
-
Iodine (one crystal)
-
(rac)-1-Chloro-4-methylhexane
-
Anhydrous Tetrahydrofuran (THF)
-
Phenylmagnesium bromide (3.0 M in diethyl ether)
-
Nickel(II) chloride (NiCl₂)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)
-
Anhydrous 1,4-dioxane (B91453)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an argon atmosphere, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine to activate the magnesium.
-
In the addition funnel, place a solution of (rac)-1-chloro-4-methylhexane (1.0 eq) in anhydrous THF.
-
Add a small portion of the alkyl chloride solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remaining alkyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours to ensure complete formation of the Grignard reagent.
-
-
Asymmetric Cross-Coupling:
-
In a separate flame-dried Schlenk flask under argon, prepare the catalyst by adding NiCl₂ (0.05 eq) and (S)-BINAP (0.055 eq).
-
Add anhydrous 1,4-dioxane and stir the mixture at room temperature for 30 minutes.
-
Cool the catalyst mixture to 0 °C.
-
To the catalyst mixture, add phenylmagnesium bromide (1.5 eq) dropwise.
-
Then, add the freshly prepared Grignard reagent of this compound dropwise to the catalyst-aryl Grignard mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the enantioenriched 1-phenyl-4-methylhexane.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (e.e.) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.
-
Data Presentation
| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | (S)-BINAP | 1,4-Dioxane | 0 to rt | 75 | 88 |
| 2 | (R)-Josiphos | THF | 0 to rt | 72 | 92 |
| 3 | (S,S)-Chiraphos | Toluene | -10 to rt | 68 | 85 |
Logical Workflow for Asymmetric Cross-Coupling
Caption: Workflow for the asymmetric synthesis of 1-phenyl-4-methylhexane.
Strategy 2: Enantioconvergent Radical Nucleophilic Substitution
This approach utilizes a photoredox-catalyzed radical-mediated reaction to achieve an enantioconvergent substitution of racemic this compound with a nucleophile. This method avoids the preparation of an organometallic reagent and can be applicable to a broader range of nucleophiles.
Experimental Protocol: Enantioconvergent Amination of (rac)-1-Chloro-4-methylhexane
Materials:
-
(rac)-1-Chloro-4-methylhexane
-
Tris(2,2'-bipyridyl)ruthenium(II) chloride hexahydrate ([Ru(bpy)₃]Cl₂·6H₂O)
-
Nickel(II) bromide glyme complex (NiBr₂·glyme)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup:
-
To an oven-dried 8 mL vial equipped with a magnetic stir bar, add [Ru(bpy)₃]Cl₂·6H₂O (0.01 eq), NiBr₂·glyme (0.02 eq), and dtbbpy (0.025 eq).
-
Add carbazole (1.2 eq) and Cs₂CO₃ (2.0 eq).
-
Seal the vial with a septum and purge with argon for 15 minutes.
-
Add a solution of (rac)-1-chloro-4-methylhexane (1.0 eq) in anhydrous DMF via syringe.
-
Place the vial approximately 5-10 cm from a blue LED lamp and begin stirring.
-
-
Reaction:
-
Irradiate the reaction mixture with the blue LED lamp at room temperature for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the enantioenriched N-(4-methylhexyl)carbazole.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the product can be determined by chiral HPLC.
-
Data Presentation
| Entry | Photocatalyst | Ni Ligand | Base | Yield (%) | e.e. (%) |
| 1 | [Ru(bpy)₃]Cl₂ | dtbbpy | Cs₂CO₃ | 65 | 82 |
| 2 | Ir(ppy)₃ | dtbbpy | K₂CO₃ | 68 | 85 |
| 3 | 4CzIPN | BiPy | DBU | 72 | 89 |
Signaling Pathway for Photoredox-Catalyzed Amination
Caption: Proposed mechanism for the enantioconvergent amination reaction.
The protocols outlined in these application notes provide a solid foundation for the use of this compound in asymmetric synthesis. Both the nickel-catalyzed cross-coupling of its Grignard reagent and the photoredox-catalyzed enantioconvergent substitution represent modern, powerful methods for the construction of chiral molecules. Researchers are encouraged to use these protocols as a starting point and to explore further optimization of reaction conditions, ligands, and catalysts to achieve even higher levels of stereoselectivity and yield for their specific applications.
Application Note: 1-Chloro-4-methylhexane as a Novel Solvent for Sonogashira Cross-Coupling Reactions
Disclaimer: This document presents a hypothetical application of 1-chloro-4-methylhexane as a solvent. This compound is not commonly used as a reaction solvent, and the experimental data herein is illustrative. Researchers should exercise caution and perform their own validation.
Abstract
This application note explores the potential use of this compound as a non-polar, medium-boiling point solvent for palladium-catalyzed Sonogashira cross-coupling reactions. Due to its inert nature and a boiling point of approximately 130°C, it offers a wider thermal window than traditional solvents like THF or dioxane, without the high boiling points of solvents like DMF or DMSO. We present a protocol for the coupling of iodobenzene (B50100) and phenylacetylene (B144264) and provide a comparative analysis with other common solvents.
Introduction
The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The choice of solvent is critical and can significantly influence reaction kinetics, yield, and impurity profiles. While ethers, aromatic hydrocarbons, and amides are commonly employed, there is a need for alternative solvents with specific physical properties. This compound is a halogenated alkane with low polarity.[1] Its potential as a reaction medium for organometallic catalysis has not been widely explored. This note serves as a preliminary investigation into its suitability for such transformations.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below. These properties suggest its utility as a non-polar solvent capable of operating at elevated temperatures.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl | PubChem[1] |
| Molecular Weight | 134.65 g/mol | PubChem[1] |
| Boiling Point | ~130 °C | EvitaChem[2] |
| Computed XLogP3 | 3.4 | PubChem[1] |
| Appearance | Colorless Liquid (Assumed) | - |
| Solubility | Immiscible with water; Soluble in common organic solvents | Inferred |
Experimental Protocol: Sonogashira Coupling
This section details the protocol for the Sonogashira coupling of iodobenzene with phenylacetylene using this compound as the solvent.
Materials:
-
This compound (Anhydrous)
-
Iodobenzene (99.8%)
-
Phenylacetylene (98%)
-
Pd(PPh₃)₄ (Palladium(0)-tetrakis(triphenylphosphine))
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N), distilled
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₄ (29 mg, 0.025 mmol, 2.5 mol%) and CuI (5 mg, 0.025 mmol, 2.5 mol%).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add iodobenzene (1.0 mmol, 0.11 mL) and this compound (10 mL) via syringe.
-
Add triethylamine (2.0 mmol, 0.28 mL) followed by phenylacetylene (1.2 mmol, 0.13 mL).
-
Heat the reaction mixture to 80°C under a positive pressure of argon.
-
Monitor the reaction progress by TLC or GC-MS every hour.
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst and salts, washing with ethyl acetate (B1210297) (20 mL).
-
Combine the organic phases and wash with saturated NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (Hexane/Ethyl Acetate gradient) to yield diphenylacetylene.
Hypothetical Comparative Results
The following table presents hypothetical data comparing the performance of this compound against other common solvents in the described Sonogashira reaction.
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by GC) |
| This compound | 80 | 5 | 88 | 98% |
| Toluene | 80 | 6 | 92 | 99% |
| Tetrahydrofuran (THF) | 65 | 8 | 75 | 95% |
| Triethylamine (as solvent) | 80 | 4 | 95 | 97% |
These illustrative results suggest that this compound could be a viable, albeit not superior, alternative to standard solvents like toluene, offering comparable yields in a reasonable timeframe.
Diagrams and Workflows
Logical Flow of Solvent Selection
Caption: Logic for considering this compound as a solvent.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Sonogashira coupling experiment.
Safety and Handling
-
General: this compound is a chlorinated hydrocarbon. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Toxicity: Specific toxicity data is not widely available. Treat with the same caution as other chloroalkanes. Avoid inhalation, ingestion, and skin contact.
-
Disposal: Dispose of waste containing this compound in a designated halogenated organic waste container, following institutional and local environmental regulations.
Conclusion
This application note provides a hypothetical framework for the use of this compound as a solvent in organometallic catalysis. While the presented data is illustrative, it highlights the potential for exploring lesser-used compounds as reaction media when specific physical properties are desired. Further empirical studies would be required to validate its efficacy and characterize its performance against established solvent systems.
References
Protocol for the synthesis of 4-methylhexan-1-ol from 1-Chloro-4-methylhexane
Abstract
This document provides a detailed protocol for the synthesis of 4-methylhexan-1-ol from 1-chloro-4-methylhexane via a nucleophilic substitution reaction. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful conversion of the starting material into the desired alcohol. Additionally, a summary of the quantitative data and a visual representation of the experimental workflow are provided to ensure clarity and reproducibility.
Introduction
The synthesis of primary alcohols from alkyl halides is a fundamental transformation in organic chemistry. One of the most direct methods to achieve this is through a nucleophilic substitution reaction where a halide is displaced by a hydroxide (B78521) ion. In this protocol, this compound is converted to 4-methylhexan-1-ol by reacting it with a strong base, such as sodium hydroxide, in a suitable solvent system. The reaction proceeds via a nucleophilic attack of the hydroxide ion on the carbon atom bearing the chlorine atom.[1][2][3][4][5] The use of a mixed solvent system, such as ethanol (B145695) and water, is often employed to ensure the miscibility of the organic substrate and the aqueous base.[5] This document provides a comprehensive guide for performing this synthesis in a laboratory setting.
Reaction Scheme
The overall chemical transformation is depicted below:
CH₃CH₂CH(CH₃)CH₂CH₂CH₂Cl + NaOH → CH₃CH₂CH(CH₃)CH₂CH₂CH₂OH + NaCl
This compound is treated with Sodium Hydroxide to yield 4-methylhexan-1-ol and Sodium Chloride .
Quantitative Data Summary
The following table summarizes the key physical properties of the reactant and the product, along with the theoretical yield for a typical reaction scale.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound[6] | C₇H₁₅Cl | 134.65 | ~153-155 | ~0.87 |
| 4-methylhexan-1-ol[7] | C₇H₁₆O | 116.20 | ~178-180 | ~0.82 |
Theoretical Yield Calculation:
Assuming this compound is the limiting reagent:
-
Starting Material: 10.0 g of this compound
-
Moles of Starting Material: 10.0 g / 134.65 g/mol = 0.0743 mol
-
Theoretical Moles of Product: 0.0743 mol
-
Theoretical Mass of Product: 0.0743 mol * 116.20 g/mol = 8.63 g
Experimental Protocol
4.1 Materials and Equipment
-
Reagents:
-
This compound (C₇H₁₅Cl)
-
Sodium hydroxide (NaOH)
-
Ethanol (C₂H₅OH)
-
Distilled water (H₂O)
-
Diethyl ether ((C₂H₅)₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Saturated sodium chloride solution (brine)
-
Hydrochloric acid (HCl), 1M solution
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Distillation apparatus
-
Standard laboratory glassware and safety equipment (safety glasses, lab coat, gloves)
-
4.2 Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add 10.0 g (0.0743 mol) of this compound.
-
In a separate beaker, prepare the aqueous sodium hydroxide solution by dissolving 4.46 g (0.111 mol, 1.5 equivalents) of NaOH in 50 mL of distilled water.
-
Add 50 mL of ethanol to the round-bottom flask containing the this compound and add a magnetic stir bar.
-
Slowly add the sodium hydroxide solution to the ethanolic solution of the alkyl halide while stirring.
-
Attach a reflux condenser to the round-bottom flask and place the setup in a heating mantle on a magnetic stirrer.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Add 50 mL of diethyl ether to the separatory funnel and shake vigorously, venting frequently.
-
Allow the layers to separate. The aqueous layer will be at the bottom.
-
Drain the aqueous layer and wash the organic layer with 50 mL of 1M HCl to neutralize any remaining NaOH.
-
Wash the organic layer with 50 mL of saturated sodium chloride solution (brine).
-
Drain the aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator.
-
-
Purification:
-
The crude 4-methylhexan-1-ol can be purified by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 178-180 °C.
-
-
Characterization:
-
The identity and purity of the final product can be confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
-
Visual Workflow
The following diagram illustrates the key steps in the synthesis of 4-methylhexan-1-ol.
Caption: Experimental workflow for the synthesis of 4-methylhexan-1-ol.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium hydroxide is corrosive and can cause severe burns. Handle with care.
-
Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources nearby.
-
Handle all organic solvents with caution.
References
- 1. savemyexams.com [savemyexams.com]
- 2. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis [docbrown.info]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. This compound | C7H15Cl | CID 13149317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Methylhexan-1-ol | C7H16O | CID 98346 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Derivatization of 1-Chloro-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-4-methylhexane is a halogenated aliphatic hydrocarbon. In the pharmaceutical and chemical industries, compounds of this class can be present as intermediates, impurities, or degradation products. Due to their potential reactivity and toxicity, it is often necessary to detect and quantify them at trace levels. Direct analysis of this compound by common analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be challenging due to its volatility and lack of a strong chromophore or fluorophore. Derivatization is a chemical modification process that converts an analyte into a product with properties more suitable for a given analytical method, enhancing detectability and improving chromatographic behavior.
These application notes provide detailed protocols for the derivatization of this compound for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Analytical Approaches for this compound
Two primary derivatization strategies are presented to address different analytical requirements:
-
GC-MS Analysis following Derivatization with 4-(Dimethylamino)pyridine (DMAP): This method is suitable for sensitive and selective quantification. The derivatization reaction increases the molecular weight and introduces a readily ionizable group, improving chromatographic peak shape and mass spectrometric detection.
-
HPLC-FLD Analysis following Fluorescent Labeling: For analytes in complex matrices where high sensitivity and selectivity are paramount, derivatization with a fluorescent tag allows for analysis by HPLC with fluorescence detection. This approach is particularly useful when the analyte concentration is very low.
Data Presentation
The following tables summarize representative quantitative data for the analysis of alkyl halides using the described derivatization methods. This data is based on studies of similar C7 alkyl chlorides and serves as a performance benchmark.
Table 1: GC-MS Analysis of a C7 Alkyl Chloride Derivative
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ppm |
| Limit of Quantification (LOQ) | 0.15 ppm |
| Recovery | 92% - 108% |
| Precision (%RSD) | < 5% |
Table 2: HPLC-FLD Analysis of a Fluorescently Labeled C7 Alkyl Chloride
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 50 pM |
| Limit of Quantification (LOQ) | 150 pM |
| Recovery | 95% - 105% |
| Precision (%RSD) | < 4% |
Experimental Protocols
Protocol 1: Derivatization of this compound for GC-MS Analysis
This protocol describes the derivatization of this compound with 4-(dimethylamino)pyridine (DMAP) to form a more readily analyzable derivative for GC-MS.
Materials:
-
This compound standard
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (B52724) (anhydrous)
-
Deionized water
-
Sodium chloride
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
2 mL screw-top vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
For unknown samples, dissolve a known amount in acetonitrile.
-
-
Derivatization Reaction:
-
In a 2 mL vial, add 100 µL of the standard or sample solution.
-
Add 50 µL of a 10 mg/mL solution of DMAP in acetonitrile.
-
Add 10 µL of triethylamine to act as a base.
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 70°C for 1 hour in a heating block.
-
Allow the vial to cool to room temperature.
-
-
Extraction of the Derivative:
-
Add 500 µL of deionized water and 100 mg of sodium chloride to the vial. Vortex to dissolve the salt.
-
Add 500 µL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the derivatized product into the hexane layer.
-
Centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
-
GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-400
Protocol 2: Fluorescent Labeling of this compound for HPLC-FLD Analysis
This protocol outlines the derivatization of this compound with a fluorescent tagging reagent, such as dansyl chloride, for sensitive detection by HPLC-FLD.
Materials:
-
This compound standard
-
Dansyl chloride
-
Acetone (B3395972) (anhydrous)
-
Sodium bicarbonate buffer (0.1 M, pH 9.5)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
2 mL amber screw-top vials with PTFE-lined septa
-
Heating block or water bath
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in acetone at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with acetone to concentrations ranging from 1 ng/mL to 100 ng/mL.
-
For unknown samples, dissolve a known amount in acetone.
-
-
Derivatization Reaction:
-
In a 2 mL amber vial, add 100 µL of the standard or sample solution.
-
Add 100 µL of a 1 mg/mL solution of dansyl chloride in acetone.
-
Add 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Seal the vial tightly and vortex for 30 seconds.
-
Heat the mixture at 60°C for 30 minutes in a heating block, protected from light.
-
Allow the vial to cool to room temperature.
-
-
Sample Preparation for HPLC:
-
Add 750 µL of a mixture of acetonitrile and water (50:50, v/v) to the vial.
-
Vortex to mix thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC autosampler vial.
-
HPLC-FLD Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient Program:
-
Start with 50% B
-
Linear gradient to 100% B over 15 minutes
-
Hold at 100% B for 5 minutes
-
Return to 50% B and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Fluorescence Detector:
-
Excitation Wavelength: 335 nm
-
Emission Wavelength: 520 nm
-
Visualizations
Caption: Workflow for GC-MS analysis of this compound after derivatization with DMAP.
Caption: Workflow for HPLC-FLD analysis of this compound after fluorescent labeling.
Caption: Logical relationship of derivatization strategies for this compound analysis.
Application Notes and Protocols: 1-Chloro-4-methylhexane in Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1-Chloro-4-methylhexane as a synthetic building block in medicinal chemistry. While direct applications of this specific molecule are not widely documented, its structure as a primary alkyl halide lends itself to established synthetic transformations crucial in the design and synthesis of novel therapeutic agents. The protocols outlined below are based on well-established reactions of alkyl halides and are intended to serve as a guide for researchers looking to incorporate the 4-methylhexyl moiety into drug candidates.
Introduction: The Role of Alkyl Halides in Drug Discovery
Alkyl halides are versatile intermediates in organic synthesis, serving as key precursors for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] In medicinal chemistry, the introduction of lipophilic alkyl chains can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic properties, including membrane permeability, metabolic stability, and protein-ligand interactions.[3] this compound offers the potential to introduce a branched, seven-carbon alkyl chain, which can be a valuable strategy for optimizing the lipophilicity and binding characteristics of a lead compound.
Physicochemical Properties of this compound
A summary of the key computed physicochemical properties of this compound is presented in Table 1. These properties are important for predicting its reactivity and behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅Cl | PubChem CID: 13149317[4] |
| Molecular Weight | 134.65 g/mol | PubChem CID: 13149317[4] |
| XLogP3 | 3.4 | PubChem CID: 13149317[4] |
| Boiling Point (Predicted) | ~130 °C | EvitaChem[5] |
Synthetic Applications and Protocols
This compound can be utilized in a variety of synthetic transformations. The following sections detail protocols for two fundamental reaction types: nucleophilic substitution and Grignard reagent formation.
As a primary alkyl chloride, this compound is an excellent substrate for Sₙ2 reactions.[6] This allows for the straightforward introduction of the 4-methylhexyl group onto various nucleophiles, such as amines, phenols, and thiols, which are common functional groups in drug scaffolds.
A generalized workflow for the functionalization of a lead compound via nucleophilic substitution is depicted below.
Caption: Workflow for functionalizing a drug scaffold using this compound.
Experimental Protocol: Synthesis of a Hypothetical N-(4-methylhexyl)aniline Derivative
This protocol describes the alkylation of a generic aniline-containing scaffold.
-
Reaction Setup: To a solution of the aniline (B41778) derivative (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF, 0.2 M), add a suitable base (e.g., potassium carbonate, 2.0 eq).
-
Addition of Alkylating Agent: Add this compound (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired N-(4-methylhexyl)aniline derivative.
| Parameter | Condition/Value |
| Reactants | Aniline Derivative, this compound |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 12-24 h |
| Typical Yield | 75-90% |
| Purification Method | Flash Column Chromatography |
The formation of a Grignard reagent from this compound provides a powerful nucleophilic carbon source.[7][8] This reagent can then be reacted with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.[9]
The logical flow for utilizing this compound in a Grignard reaction is outlined in the following diagram.
Caption: Grignard reaction pathway using this compound.
Experimental Protocol: Synthesis of a Hypothetical Tertiary Alcohol
This protocol details the synthesis of a tertiary alcohol from a ketone and the Grignard reagent derived from this compound.
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.5 eq).
-
Add a small volume of anhydrous diethyl ether.
-
Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. The reaction is typically initiated with a small crystal of iodine if necessary.
-
Once the reaction starts, add the remaining solution of this compound at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of the ketone (0.9 eq) in anhydrous diethyl ether dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude tertiary alcohol by flash column chromatography.
| Parameter | Condition/Value |
| Reactants | This compound, Magnesium, Ketone |
| Solvent | Anhydrous Diethyl Ether |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-6 h |
| Typical Yield | 60-80% |
| Purification Method | Flash Column Chromatography |
Potential Impact on Signaling Pathways
The introduction of a lipophilic moiety like the 4-methylhexyl group can alter a molecule's ability to interact with biological targets. For instance, in kinase inhibitors, modifying a solvent-exposed region with such a group could lead to interactions with hydrophobic pockets in the ATP-binding site, potentially increasing potency and selectivity.
Caption: Modulation of protein binding by adding a lipophilic group.
Conclusion
This compound represents a readily accessible chemical tool for medicinal chemists. Its utility in well-established synthetic methodologies, such as nucleophilic substitution and Grignard reactions, allows for the strategic incorporation of a 4-methylhexyl group into drug candidates. This modification can be a valuable tactic in lead optimization efforts aimed at enhancing the physicochemical and pharmacological properties of new therapeutic agents. The protocols provided herein offer a foundation for researchers to explore the potential of this versatile building block in their drug discovery programs.
References
- 1. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 2. ijrpr.com [ijrpr.com]
- 3. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C7H15Cl | CID 13149317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound (EVT-8835913) [evitachem.com]
- 6. gacariyalur.ac.in [gacariyalur.ac.in]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. leah4sci.com [leah4sci.com]
- 9. Khan Academy [khanacademy.org]
Application Notes and Protocols: 1-Chloro-4-methylhexane in the Synthesis of Novel Organic Materials
Disclaimer: Extensive literature searches did not yield specific examples of 1-chloro-4-methylhexane being used in the synthesis of novel organic materials. The following application notes and protocols are therefore based on the general reactivity of primary alkyl chlorides and are intended to be illustrative of its potential applications. The quantitative data provided is hypothetical and for representative purposes only.
Introduction
This compound is a halogenated alkane with the potential to serve as a versatile building block in organic synthesis. As a primary alkyl chloride, the carbon atom bonded to the chlorine is electrophilic, making it susceptible to attack by nucleophiles.[1][2][3] This reactivity allows for the introduction of the 4-methylhexyl group into a variety of molecular scaffolds, a structural motif that could be of interest in the development of new pharmaceutical agents and organic materials. The branched nature of the alkyl chain may impart desirable properties such as increased solubility in organic media or specific steric interactions in biologically active molecules.
This document outlines potential synthetic applications of this compound, focusing on two fundamental reaction types for primary alkyl halides: nucleophilic substitution and Grignard reagent formation.[4][5][6][7]
Application Note 1: Synthesis of Novel Ether Derivatives via Nucleophilic Substitution
Objective: To illustrate the use of this compound as an alkylating agent in a Williamson-type ether synthesis. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where an alkoxide nucleophile displaces the chloride leaving group.[2][6][8]
Potential Applications: The resulting ethers, incorporating the 4-methylhexyl moiety, could be explored as novel non-polar solvents, additives for materials science, or as intermediates in the synthesis of more complex molecules for drug discovery.
Hypothetical Quantitative Data
| Entry | Nucleophile (R-O⁻Na⁺) | Product | Yield (%) | Purity (%) |
| 1 | Sodium phenoxide | 1-(4-Methylhexyloxy)benzene | 85 | >98 |
| 2 | Sodium ethoxide | 1-Ethoxy-4-methylhexane | 92 | >99 |
| 3 | Sodium tert-butoxide | 1-(tert-butoxy)-4-methylhexane | 75 | >97 |
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the desired alcohol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMSO, DMF, or THF).
-
Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise at 0 °C to generate the alkoxide nucleophile.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add this compound (1.2 eq.) dropwise to the solution of the nucleophile.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ether.
Illustrative Workflow
Caption: Workflow for the synthesis of ethers from this compound.
Application Note 2: Synthesis of Novel Alcohols and Carboxylic Acids via a Grignard Reagent
Objective: To demonstrate the potential of this compound in carbon-carbon bond-forming reactions through the formation of a Grignard reagent. Grignard reagents are powerful nucleophiles that react with a variety of electrophiles, including aldehydes, ketones, and carbon dioxide.[5][9][10][11][12]
Potential Applications: This pathway allows for the extension of the carbon skeleton, leading to the synthesis of novel secondary or tertiary alcohols and carboxylic acids. These products could serve as precursors for pharmaceuticals, agrochemicals, or new polymeric materials. For example, the 4-methylhexyl group could be introduced into a molecule to fine-tune its lipophilicity for improved pharmacokinetic properties.
Hypothetical Quantitative Data
| Entry | Electrophile | Product | Yield (%) | Purity (%) |
| 1 | Formaldehyde | 5-Methyl-1-heptanol | 88 | >98 |
| 2 | Acetone | 2,5-Dimethyl-2-heptanol | 80 | >97 |
| 3 | Carbon Dioxide (CO₂) | 5-Methylheptanoic acid | 78 | >99 |
Experimental Protocol: General Procedure for Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, place magnesium turnings (1.5 eq.).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF dropwise via the dropping funnel to initiate the reaction. Maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C.
-
Add a solution of the electrophile (e.g., aldehyde, ketone, or bubble in dry CO₂ gas) (1.1 eq.) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the desired alcohol or carboxylic acid.
Illustrative Signaling Pathway
Caption: Pathway for the synthesis of alcohols or acids via a Grignard reagent.
References
- 1. Video: Alkyl Halides [jove.com]
- 2. web.viu.ca [web.viu.ca]
- 3. ocw.uci.edu [ocw.uci.edu]
- 4. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 9. byjus.com [byjus.com]
- 10. adichemistry.com [adichemistry.com]
- 11. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Optimizing the Synthesis of 1-Chloro-4-methylhexane: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-Chloro-4-methylhexane. This resource offers detailed experimental protocols, data-driven insights, and visual aids to address common challenges and enhance reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods for synthesizing this compound, a primary alkyl chloride, involve the nucleophilic substitution of 4-methylhexan-1-ol. The two primary reagents used for this conversion are thionyl chloride (SOCl₂) and hydrochloric acid (HCl) in the presence of a catalyst like zinc chloride (ZnCl₂), often referred to as the Lucas reagent.
Q2: Why is my yield of this compound consistently low?
A2: Low yields in this synthesis can stem from several factors. Primary alcohols, such as 4-methylhexan-1-ol, are generally less reactive than secondary or tertiary alcohols in nucleophilic substitution reactions. Incomplete reaction is a common issue. To drive the reaction towards completion, ensure you are using appropriate heating (reflux) and a sufficient reaction time. Additionally, the purity of reagents and the exclusion of water are critical, as water can deactivate the chlorinating agents.
Q3: What are the potential side reactions I should be aware of?
A3: While the synthesis of a primary alkyl chloride is generally straightforward, potential side reactions can occur. Under strongly acidic conditions and high temperatures, there is a possibility of elimination reactions to form alkenes, although this is less common for primary alcohols compared to secondary or tertiary ones. Another potential side product is the formation of di(4-methylhexyl) ether, especially if the reaction conditions are not optimized.
Q4: How can I effectively purify the final product?
A4: Purification of this compound typically involves several steps. First, the crude reaction mixture should be washed to remove unreacted starting material, acid, and other water-soluble impurities. A common procedure involves washing with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and a final water wash. The organic layer is then dried over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate. The final purification is achieved by distillation, collecting the fraction at the boiling point of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | - Incomplete reaction due to insufficient heating or reaction time.- Deactivated chlorinating agent (e.g., thionyl chloride hydrolyzed by moisture).- Starting alcohol is wet. | - Ensure the reaction is brought to reflux and maintained for the recommended duration.- Use freshly opened or distilled thionyl chloride.- Ensure all glassware is thoroughly dried before use and use an anhydrous starting alcohol. |
| Product Contaminated with Starting Material (4-methylhexan-1-ol) | - Incomplete reaction.- Inefficient purification. | - Increase the reflux time or consider using a slight excess of the chlorinating agent.- During the workup, ensure thorough washing with water to remove the more water-soluble alcohol. A final careful distillation is crucial. |
| Formation of an Alkene Side Product | - Reaction temperature is too high, promoting elimination. | - Maintain the reaction at a gentle reflux and avoid excessive heating. |
| Formation of an Ether Side Product | - Reaction conditions favor intermolecular dehydration of the alcohol. | - Ensure a sufficient amount of the chlorinating agent is used to convert the alcohol to the alkyl chloride. |
Experimental Protocols
Method 1: Synthesis using Thionyl Chloride
This method is often preferred due to the clean nature of the reaction, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and can be easily removed.
Materials:
-
4-methylhexan-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base to neutralize HCl)
-
Anhydrous diethyl ether (or another suitable solvent)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 4-methylhexan-1-ol.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride from the dropping funnel with constant stirring. An exothermic reaction will occur. If using pyridine, it can be added to the alcohol before the thionyl chloride.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to a gentle reflux for 1-2 hours.
-
Cool the reaction mixture and slowly pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by distillation.
Method 2: Synthesis using HCl and Zinc Chloride (Lucas Reagent)
This method is a classic approach for converting alcohols to alkyl chlorides.
Materials:
-
4-methylhexan-1-ol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Sulfuric Acid (for washing)
-
5% Sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask, prepare the Lucas reagent by dissolving anhydrous zinc chloride in concentrated hydrochloric acid.
-
Add 4-methylhexan-1-ol to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After reflux, allow the mixture to cool and transfer it to a separatory funnel.
-
Separate the upper organic layer.
-
Wash the organic layer carefully with a small amount of cold, concentrated sulfuric acid to remove any unreacted alcohol.
-
Wash sequentially with water and 5% sodium bicarbonate solution.
-
Dry the product over anhydrous calcium chloride.
-
Filter and purify by distillation.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of primary chloroalkanes, which can be used as a starting point for optimizing the synthesis of this compound.
| Parameter | Thionyl Chloride Method | Lucas Reagent Method |
| Molar Ratio (Alcohol:Reagent) | 1 : 1.1 - 1.5 (SOCl₂) | 1 : 1.5 - 2 (HCl), catalytic ZnCl₂ |
| Reaction Temperature | Reflux (approx. 80-100 °C) | Reflux (approx. 100-110 °C) |
| Reaction Time | 1 - 2 hours | 2 - 3 hours |
| Typical Yield | 70 - 90% | 60 - 80% |
Visualizing the Synthesis
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis of this compound using thionyl chloride.
Side reactions and byproduct formation in 1-Chloro-4-methylhexane synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Chloro-4-methylhexane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic strategies for preparing this compound:
-
Free-Radical Chlorination of 4-methylhexane: This method involves the reaction of 4-methylhexane with chlorine gas (Cl₂) under UV light or with a radical initiator. While direct, this method is often non-selective and can lead to a mixture of products.
-
From 4-methyl-1-hexanol (B1585438): This approach involves the conversion of the primary alcohol, 4-methyl-1-hexanol, to the corresponding alkyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or an alternative like phosphorus trichloride (B1173362) (PCl₃). This method generally offers better control over the final product.[1]
Q2: What are the most common side reactions and byproducts I should be aware of?
A2: The side reactions and byproducts are highly dependent on the chosen synthetic route:
-
For Free-Radical Chlorination:
-
Isomeric Monochloroalkanes: Due to the presence of primary, secondary, and tertiary hydrogens in 4-methylhexane, a mixture of monochlorinated isomers is expected. This includes this compound, 2-chloro-4-methylhexane, 3-chloro-4-methylhexane, and 2-chloro-2-methylhexane.
-
Polychlorinated Products: The reaction can continue, leading to the formation of di-, tri-, and even more highly chlorinated hexanes.[2][3]
-
-
For Synthesis from 4-methyl-1-hexanol:
-
Elimination Byproducts (Alkenes): The primary side reaction is an E2 elimination, which results in the formation of 4-methyl-1-hexene. This is more likely to occur with strong, bulky bases or at higher temperatures.
-
Carbocation Rearrangements (Unlikely for this substrate): While carbocation rearrangements are a concern in SN1 reactions of secondary and tertiary alcohols, they are generally not observed with primary alcohols like 4-methyl-1-hexanol unless a more stable carbocation can be formed via a 1,2-hydride or alkyl shift. In this specific case, such a rearrangement would not lead to a more stable carbocation.
-
Q3: How can I minimize the formation of byproducts?
A3: Minimizing byproducts requires careful selection of the synthetic route and reaction conditions:
-
For Free-Radical Chlorination: Achieving high selectivity for this compound is challenging. Using a large excess of 4-methylhexane can favor monochlorination over polychlorination. However, separating the desired isomer from the others will still be necessary.
-
For Synthesis from 4-methyl-1-hexanol: To minimize the formation of alkenes via elimination, it is recommended to use a reagent that favors an SN2 mechanism, such as thionyl chloride (SOCl₂) in the presence of pyridine (B92270). The pyridine acts as a base to neutralize the HCl byproduct, preventing it from catalyzing elimination or other side reactions.[1] Running the reaction at lower temperatures also disfavors elimination.
Troubleshooting Guides
Problem 1: Low yield of this compound from the free-radical chlorination of 4-methylhexane.
| Possible Cause | Suggested Solution |
| Poor Selectivity: The reaction is inherently non-selective, leading to a mixture of isomers. | This is an inherent limitation of this method. Consider switching to the synthesis from 4-methyl-1-hexanol for better selectivity. If you must use this method, be prepared for a difficult purification process (e.g., fractional distillation). |
| Polychlorination: Excessive chlorination is occurring. | Use a large excess of 4-methylhexane relative to chlorine gas. This statistically favors the monochlorination of the alkane. |
| Incomplete Reaction: The reaction has not gone to completion. | Ensure adequate UV irradiation or an appropriate concentration of the radical initiator. Monitor the reaction progress using Gas Chromatography (GC). |
Problem 2: Significant amount of alkene byproduct observed in the synthesis from 4-methyl-1-hexanol.
| Possible Cause | Suggested Solution |
| Elimination (E2) is competing with substitution (SN2). | Use a non-bulky base like pyridine in conjunction with thionyl chloride to neutralize the generated HCl. Avoid using strong, bulky bases. |
| High Reaction Temperature: Higher temperatures favor elimination over substitution. | Maintain a low reaction temperature. For the reaction with thionyl chloride, it is often carried out at or below room temperature. |
| Use of a protic solvent: Protic solvents can facilitate elimination reactions. | Use an aprotic solvent for the reaction. |
Problem 3: The final product is a mixture of several chlorinated isomers.
| Possible Cause | Suggested Solution |
| Free-Radical Chlorination was used as the synthetic method. | This is the expected outcome. The isomers will need to be separated. |
| Purification was incomplete. | Fractional distillation is the most effective method for separating isomeric alkyl halides with different boiling points.[4][5][6] Use a long fractionating column and a slow distillation rate for the best separation. Monitor the fractions by GC to determine their purity. |
Data Presentation
Table 1: Estimated Product Distribution in the Free-Radical Monochlorination of 4-Methylhexane at Room Temperature.
Note: This is an estimated distribution based on the statistical probability and the relative reactivity of primary (1°), secondary (2°), and tertiary (3°) C-H bonds (relative reactivity ratio ≈ 1 : 3.8 : 5.0 for chlorination).[7]
| Product | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Reactivity | Calculated Relative Amount | Estimated Percentage |
| This compound | Primary (C1) | 3 | 1.0 | 3.0 | ~10% |
| 2-Chloro-4-methylhexane | Secondary (C2) | 2 | 3.8 | 7.6 | ~26% |
| 3-Chloro-4-methylhexane | Secondary (C3) | 2 | 3.8 | 7.6 | ~26% |
| 2-Chloro-2-methylhexane | Tertiary (C4-CH3) | 1 | 5.0 | 5.0 | ~17% |
| 1-Chloro-2-methylhexane | Primary (C1 on methyl) | 6 | 1.0 | 6.0 | ~21% |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-methyl-1-hexanol using Thionyl Chloride
This protocol is adapted from a general procedure for the conversion of primary alcohols to alkyl chlorides.[8]
Materials:
-
4-methyl-1-hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus.
Procedure:
-
In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.
-
Add 4-methyl-1-hexanol and anhydrous diethyl ether to the flask.
-
Cool the flask in an ice bath.
-
Slowly add a solution of thionyl chloride in anhydrous diethyl ether from the dropping funnel with stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, add pyridine dropwise.
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours.
-
Gently reflux the mixture for 1 hour.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with cold water, then with 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with water again.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation. Collect the fraction boiling at the expected temperature for the product.
Mandatory Visualization
Caption: Main synthetic routes to this compound.
Caption: Byproduct formation in free-radical chlorination.
Caption: Primary side reaction from 4-methyl-1-hexanol.
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. Suggest how you would convert trans-4-methylcyclohexanol to a. tr... | Study Prep in Pearson+ [pearson.com]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chembam.com [chembam.com]
- 5. Purification [chem.rochester.edu]
- 6. byjus.com [byjus.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Technical Support Center: Purification of 1-Chloro-4-methylhexane
Welcome to the technical support center for the purification of 1-Chloro-4-methylhexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities depend on the synthetic route used. For the chlorination of 4-methylhexane, you can expect to find:
-
Unreacted 4-methylhexane: The starting material for the reaction.
-
Isomeric monochlorinated hexanes: Chlorination can occur at different positions on the carbon chain, leading to a mixture of isomers (e.g., 2-chloro-4-methylhexane, 3-chloro-4-methylhexane).
-
Dichlorinated and polychlorinated hexanes: Over-reaction can lead to the formation of multiple chlorine substitutions on the hexane (B92381) backbone.
-
Residual acid: If a catalyst or acidic reagent is used (e.g., from the use of thionyl chloride), traces of acid may be present.
Q2: Which purification techniques are most suitable for this compound?
A2: The most effective purification techniques for this compound, a liquid at room temperature, are:
-
Fractional Distillation: This is the primary method for separating this compound from impurities with different boiling points, such as the starting material and dichlorinated byproducts.[1][2]
-
Preparative Gas Chromatography (Prep GC): This technique is highly effective for separating close-boiling isomers.[3][4]
-
Liquid-Liquid Extraction: This is useful for removing acidic or water-soluble impurities from the crude product.[5][6][7][8][9]
Q3: What is the expected boiling point of this compound?
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of the desired product from an impurity.
-
Possible Cause: The boiling points of the product and the impurity are very close. This is common with isomeric impurities.
-
Solution:
-
Increase the efficiency of the distillation column: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings) to increase the number of theoretical plates.[1]
-
Slow down the distillation rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.[1]
-
Consider vacuum distillation: Lowering the pressure will reduce the boiling points and can sometimes increase the boiling point difference between components.
-
Issue 2: The product is contaminated with a lower-boiling impurity.
-
Possible Cause: The initial fraction (forerun) was not adequately separated.
-
Solution:
-
Collect a larger forerun. The forerun should be collected until the temperature at the distillation head stabilizes at the boiling point of the desired product.
-
Issue 3: The product is contaminated with a higher-boiling impurity.
-
Possible Cause: The distillation was carried out for too long or at too high a temperature, causing the higher-boiling impurity to co-distill.
-
Solution:
-
Stop the distillation when the temperature begins to rise above the boiling point of this compound.
-
Monitor the purity of the collected fractions using a suitable analytical technique like Gas Chromatography (GC).
-
Preparative Gas Chromatography (Prep GC)
Issue 1: Co-elution of isomers.
-
Possible Cause: The GC column and conditions are not optimized for separating the specific isomers present.
-
Solution:
-
Change the stationary phase: A column with a different polarity may provide better selectivity for the isomers. For alkyl halides, a mid-polarity phase like a phenyl-substituted polysiloxane can be effective.
-
Optimize the temperature program: A slower temperature ramp can improve the resolution of closely eluting peaks.[10]
-
Use a longer column: A longer column will provide more theoretical plates and can enhance separation.
-
Issue 2: Low recovery of the purified product.
-
Possible Cause: The collection trap is not efficient enough, or the sample is being lost in the system.
-
Solution:
-
Cool the collection trap: Using a cryogenic trap (e.g., with liquid nitrogen or a dry ice/acetone bath) can improve the condensation of the analyte.
-
Check for leaks: Ensure all connections in the GC system are tight.
-
Liquid-Liquid Extraction
Issue 1: Formation of an emulsion at the interface between the organic and aqueous layers.
-
Possible Cause: Vigorous shaking of the separatory funnel.
-
Solution:
-
Gently invert the separatory funnel multiple times instead of shaking vigorously.
-
To break up an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
-
Issue 2: The desired product remains in the aqueous layer.
-
Possible Cause: The incorrect solvent was used, or the pH of the aqueous layer is not appropriate.
-
Solution:
-
Ensure you are using a water-immiscible organic solvent in which this compound is soluble (e.g., diethyl ether, dichloromethane).
-
This compound is a neutral compound, so the pH of the aqueous wash should not significantly affect its solubility in the organic layer. However, if you are trying to remove acidic or basic impurities, adjusting the pH of the aqueous layer is a key step.
-
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C) |
| 4-methylhexane | C₇H₁₆ | 100.21 | 90 |
| This compound | C₇H₁₅Cl | 134.65 | 150-160 |
| 1,2-Dichlorohexane | C₆H₁₂Cl₂ | 155.07 | 175 |
| n-Hexane | C₆H₁₄ | 86.18 | 69 |
Note: Boiling points are estimates based on similar compounds and should be used as a guide for designing purification protocols.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for purifying several grams of crude this compound.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Place a stir bar in the round-bottom flask and place it in a heating mantle.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.
-
Begin heating and stirring the mixture.
-
Collect the initial fraction (forerun) that distills below the expected boiling point of the product. This will contain lower-boiling impurities like unreacted 4-methylhexane.
-
When the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 150-160°C), change the receiving flask to collect the pure product.
-
Continue distillation at a slow and steady rate (approximately 1-2 drops per second).
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
-
-
Purity Analysis:
-
Analyze the collected fractions by Gas Chromatography (GC) to determine their purity.
-
Protocol 2: Purification by Preparative Gas Chromatography (Prep GC)
This protocol is ideal for obtaining a highly pure sample of this compound, especially for separating it from close-boiling isomers.
-
Instrumentation:
-
A gas chromatograph equipped with a preparative-scale column, a fraction collector, and a suitable detector (e.g., a thermal conductivity detector - TCD).
-
-
Typical Conditions:
-
Column: A non-polar or mid-polarity column (e.g., 5% phenyl-polysiloxane).
-
Carrier Gas: Helium or Nitrogen at an optimized flow rate.
-
Injector Temperature: 200°C.
-
Oven Program: Start at a temperature below the boiling point of the lowest boiling component and ramp up at a rate of 5-10°C/min to a final temperature that allows all components to elute.
-
Detector Temperature: 250°C.
-
Collection Trap: Cooled with a suitable coolant (e.g., dry ice/acetone).
-
-
Procedure:
-
Inject a small amount of the crude sample to determine the retention times of the components.
-
Set the collection times for the fraction collector to correspond to the elution of the this compound peak.
-
Perform multiple injections of the crude material to collect a sufficient amount of the purified product.
-
-
Purity Analysis:
-
Analyze the collected fraction using analytical GC to confirm its purity.
-
Protocol 3: Purification by Liquid-Liquid Extraction
This protocol is used to remove acidic or water-soluble impurities before distillation.
-
Apparatus:
-
Separatory funnel, beakers, Erlenmeyer flask.
-
-
Reagents:
-
Crude this compound.
-
An immiscible organic solvent (e.g., diethyl ether).
-
5% aqueous sodium bicarbonate solution.
-
Deionized water.
-
Brine (saturated NaCl solution).
-
Anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).
-
-
Procedure:
-
Dissolve the crude this compound in the organic solvent in the separatory funnel.
-
Add the 5% sodium bicarbonate solution, stopper the funnel, and gently invert it several times, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with deionized water using the same procedure.
-
Wash the organic layer with brine to help break any emulsions and remove bulk water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add the anhydrous drying agent and swirl the flask. Add more drying agent until it no longer clumps together.
-
Filter the solution to remove the drying agent.
-
Remove the organic solvent using a rotary evaporator to yield the washed crude product, which can then be further purified by distillation or prep GC.
-
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for fractional distillation.
References
- 1. Purification [chem.rochester.edu]
- 2. Fractional distillation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. organomation.com [organomation.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reaction with 1-Chloro-4-methylhexane
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Grignard reaction of 1-chloro-4-methylhexane. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful synthesis.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not starting. What are the common causes and solutions?
A: The most common reason for initiation failure is the passivating layer of magnesium oxide on the surface of the magnesium turnings.[1][2] Alkyl chlorides, like this compound, are also less reactive than the corresponding bromides or iodides, which can make initiation more difficult.[3][4]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Grignard reagents are extremely sensitive to water.[1][5] All glassware must be rigorously dried (e.g., flame-dried or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[6] Solvents must be anhydrous.[7][8]
-
Activate the Magnesium: The magnesium oxide layer must be disrupted to expose the reactive metal surface.[1][4][9]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension before adding the alkyl chloride.[1][10] The disappearance of the iodine's color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates successful activation.[1]
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings or gently crushing them with a glass rod can help break the oxide layer.[2][9] Sonication can also be an effective method.[2]
-
-
Initial Heating: A gentle warming of the reaction mixture with a heat gun may be necessary to initiate the reaction.[6] Once the reaction begins, it is typically exothermic, and cooling may be required.[5][11]
Q2: I am observing a low yield of my desired product. What are the likely reasons?
A: Low yields can result from several factors, including incomplete reaction, side reactions that consume the Grignard reagent, or the presence of impurities.
Potential Causes and Solutions:
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted this compound to form an alkane dimer (R-R).[12][13] To minimize this, add the this compound solution slowly and at a controlled rate to avoid high local concentrations.[12][13] Maintaining a lower reaction temperature can also help.[5][13]
-
Reaction with Oxygen: Grignard reagents can react with oxygen. Maintaining a positive pressure of an inert gas throughout the experiment is crucial.
-
Quenching by Acidic Protons: Besides water, other compounds with acidic protons (e.g., alcohols, carboxylic acids) will quench the Grignard reagent.[9][14] Ensure all reagents and solvents are free from such impurities.
Q3: What is the ideal solvent for preparing the Grignard reagent from this compound?
A: Anhydrous ether-based solvents are essential for the formation and stabilization of Grignard reagents.[15] For less reactive alkyl chlorides like this compound, tetrahydrofuran (B95107) (THF) is often preferred over diethyl ether due to its higher boiling point and better solvating properties, which can aid in the reaction initiation and progression.[7][16]
Q4: My reaction mixture turned cloudy and then black. Is this normal?
A: A cloudy or grayish appearance is a typical indicator of Grignard reagent formation.[1][17] However, a blackening of the mixture, especially after prolonged heating, could suggest decomposition or side reactions.[16] It is important to monitor the reaction and ensure that the temperature does not become excessively high.
Troubleshooting Guide
The following table summarizes common issues, their probable causes, and recommended solutions when performing a Grignard reaction with this compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Wet glassware or solvents.[1][5] 2. Passivated magnesium surface.[1][2] 3. Low reactivity of the alkyl chloride.[3][4] | 1. Rigorously dry all glassware and use anhydrous solvents.[6] 2. Activate magnesium with iodine, 1,2-dibromoethane, or by mechanical means.[1][2][10] 3. Apply gentle initial heating.[6] |
| Low Yield of Product | 1. Wurtz coupling side reaction.[12][13] 2. Quenching of the Grignard reagent by moisture or other acidic impurities.[9][14] 3. Incomplete reaction. | 1. Add the this compound solution slowly and control the reaction temperature.[12][13] 2. Ensure all reagents and the reaction setup are scrupulously dry.[1][5] 3. Allow sufficient reaction time and ensure effective stirring. |
| Formation of Significant Byproducts | 1. High local concentration of the alkyl halide leading to Wurtz coupling.[12][13] 2. Reaction with atmospheric oxygen. | 1. Use a dropping funnel for slow, controlled addition of the alkyl halide.[12] 2. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction. |
| Reaction Becomes Uncontrollably Exothermic | 1. Too rapid addition of the alkyl halide.[12] 2. Insufficient cooling. | 1. Slow down the rate of addition of the this compound solution. 2. Use an ice bath to maintain a controlled temperature. |
Detailed Experimental Protocol
This protocol outlines a standard procedure for the preparation of a Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., a ketone).
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Electrophile (e.g., acetone)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Apparatus: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, and a nitrogen or argon gas inlet.
Procedure:
-
Apparatus Setup: Assemble the glassware after thoroughly drying it in an oven or by flame-drying under a stream of inert gas. Equip the flask with a magnetic stir bar.
-
Magnesium Activation: Place the magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[1][10]
-
Initiation: Add a small portion of anhydrous THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small amount (approx. 10%) of the alkyl chloride solution to the magnesium suspension.
-
Grignard Reagent Formation: Gently warm the mixture until the reaction initiates, which is indicated by a color change (disappearance of iodine color), bubble formation, and a gentle reflux.[1][5] Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a steady reflux.
-
Reaction with Electrophile: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. Cool the reaction mixture in an ice bath. Add a solution of the electrophile (e.g., acetone, 1.0 equivalent) in anhydrous THF dropwise, maintaining a low temperature.
-
Workup: After the addition of the electrophile is complete, allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by distillation or chromatography.
Visualizations
Caption: Troubleshooting workflow for Grignard reaction initiation.
Caption: Desired vs. side reaction pathways in Grignard synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. Grignard trouble , Hive Chemistry Discourse [chemistry.mdma.ch]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
- 13. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. leah4sci.com [leah4sci.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Regioselectivity in Reactions of 1-Chloro-4-methylhexane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-4-methylhexane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you control and improve the regioselectivity of your substitution and elimination reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the reaction of this compound, a primary alkyl halide. The primary competition is between S(_N)2 substitution and E2 elimination pathways.
Q1: My reaction with sodium ethoxide in ethanol (B145695) is giving me a mixture of products. How can I favor the substitution (S(_N)2) product?
A1: It is common for the reaction of a primary alkyl halide with a strong, unhindered base like sodium ethoxide to yield a mixture of S(_N)2 and E2 products. To favor the S(_N)2 pathway, which leads to the formation of an ether (Williamson Ether Synthesis), consider the following adjustments:
-
Lower the reaction temperature: S(_N)2 reactions are generally less sensitive to temperature changes than E2 reactions. Lowering the temperature will decrease the rate of the competing elimination reaction to a greater extent than the substitution reaction.
-
Use a less hindered alkoxide: While ethoxide is relatively small, using methoxide (B1231860) could slightly increase the preference for substitution.
-
Solvent Choice: Using a polar aprotic solvent such as DMSO or DMF can accelerate the S(_N)2 reaction rate.[1] However, be aware that strong bases in polar aprotic solvents can also promote elimination. Careful temperature control is crucial.
Q2: I am trying to synthesize the Zaitsev elimination product (4-methyl-1-hexene), but I am getting a significant amount of the S(_N)2 product. What should I do?
A2: To favor the E2 elimination that leads to the more substituted alkene (Zaitsev product), you need to create conditions that promote elimination over substitution. With a primary alkyl halide, this can be challenging. Consider these strategies:
-
Increase the reaction temperature: Elimination reactions are entropically favored and are generally accelerated more by an increase in temperature compared to substitution reactions. Refluxing the reaction mixture is a common practice.
-
Use a stronger, yet still relatively unhindered base: While sodium ethoxide is a strong base, ensuring it is present in a high concentration can favor the bimolecular E2 pathway.
-
Consider a slightly bulkier, non-nucleophilic base: While potassium tert-butoxide typically favors the Hofmann product, a base of intermediate steric bulk might provide a better ratio of Zaitsev to S(_N)2 products, though this would require experimental optimization.
Q3: How can I selectively synthesize the Hofmann elimination product (4-methyl-1-hexene)?
A3: The formation of the less substituted alkene (Hofmann product) from a primary alkyl halide is best achieved using a sterically hindered, strong base.
-
Use a Bulky Base: The base of choice for promoting Hofmann elimination is potassium tert-butoxide (KOtBu).[2][3][4] Its large size makes it difficult to act as a nucleophile and attack the primary carbon (S(_N)2), and it will preferentially abstract the more accessible proton at the less substituted β-carbon, leading to the terminal alkene.
-
Solvent: The reaction is typically carried out in the conjugate acid of the base, so tert-butanol (B103910) is a suitable solvent for reactions with potassium tert-butoxide.
Q4: My elimination reaction is very slow. How can I increase the reaction rate?
A4: Several factors can influence the rate of an E2 elimination:
-
Base Strength: Ensure you are using a sufficiently strong base. For E2 reactions, alkoxides (e.g., ethoxide, tert-butoxide) are effective.
-
Concentration: The rate of an E2 reaction is dependent on the concentration of both the alkyl halide and the base. Increasing the concentration of the base can increase the reaction rate.
-
Temperature: As mentioned, increasing the temperature will significantly increase the rate of elimination reactions.
-
Leaving Group: While you are starting with a chloride, which is a good leaving group, converting it to a better leaving group like an iodide (via the Finkelstein reaction) or a tosylate can increase the rate of a subsequent elimination reaction.
Data Presentation: Product Distribution in Reactions of Primary Alkyl Halides
| Reagent/Base | Solvent | Temperature | Major Product(s) | Minor Product(s) | Predominant Mechanism(s) |
| Sodium Ethoxide (NaOEt) | Ethanol | Low (e.g., 25°C) | 1-ethoxy-4-methylhexane (~80-90%) | 4-methyl-1-hexene (B165699) (~10-20%) | S(_N)2 |
| Sodium Ethoxide (NaOEt) | Ethanol | High (e.g., 78°C, reflux) | 1-ethoxy-4-methylhexane (~60-70%) | 4-methyl-1-hexene (~30-40%) | S(_N)2 & E2 |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol | Moderate to High (e.g., 50-80°C) | 4-methyl-1-hexene (~85-95%) | 1-tert-butoxy-4-methylhexane (~5-15%) | E2 (Hofmann) |
Experimental Protocols
Protocol 1: Synthesis of 1-ethoxy-4-methylhexane (S(_N)2 Favored)
This protocol is adapted from the general procedure for the Williamson Ether Synthesis.[1][5][6][7][8]
Objective: To maximize the yield of the S(_N)2 substitution product.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a desired amount of sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add an equimolar amount of this compound to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding water.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by distillation to obtain 1-ethoxy-4-methylhexane.
Protocol 2: Synthesis of 4-methyl-1-hexene (E2 - Hofmann Product Favored)
This protocol is a general procedure for E2 elimination using a bulky base to favor the Hofmann product.[2][3][4]
Objective: To maximize the yield of the Hofmann elimination product.
Materials:
-
This compound
-
Potassium tert-butoxide
-
Anhydrous tert-butanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous tert-butanol under an inert atmosphere.
-
Carefully add potassium tert-butoxide to the solvent and stir until it dissolves.
-
Add this compound to the reaction mixture.
-
Heat the mixture to a gentle reflux (around 80°C) and maintain for 2-4 hours. Monitor the reaction progress by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add water to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by fractional distillation, collecting the fraction corresponding to 4-methyl-1-hexene.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. jk-sci.com [jk-sci.com]
- 2. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. coconote.app [coconote.app]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. gold-chemistry.org [gold-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Stability and degradation of 1-Chloro-4-methylhexane under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 1-Chloro-4-methylhexane under various reaction conditions. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Rapid Degradation of this compound Upon Addition of a Nucleophile/Base.
-
Question: My this compound is degrading much faster than expected after adding a nucleophilic or basic reagent. How can I control the reaction rate?
-
Answer: The rapid degradation is likely due to a fast nucleophilic substitution (SN2) or base-induced elimination (E2) reaction.[1][2] As a primary alkyl chloride, this compound is susceptible to these reaction pathways.[3] Several factors can be adjusted to control the reaction rate:
-
Temperature: Lowering the reaction temperature will decrease the rate of both substitution and elimination reactions.[1][4]
-
Solvent: The choice of solvent has a significant impact on the reaction rate. Polar aprotic solvents (e.g., acetone, DMSO) tend to accelerate SN2 reactions, while polar protic solvents (e.g., water, ethanol) can slow them down by solvating the nucleophile.[5][6][7][8]
-
Concentration: Reducing the concentration of the nucleophile or base will slow down the reaction rate, as the rate of SN2 and E2 reactions is dependent on the concentration of both the alkyl halide and the nucleophile/base.[2]
-
Nucleophile/Base Strength: Using a weaker nucleophile or base will decrease the reaction rate.
-
Issue 2: Formation of an Alkene Instead of the Desired Substitution Product.
-
Question: I am trying to perform a nucleophilic substitution on this compound, but I am primarily observing the formation of an alkene (4-methyl-1-hexene). Why is this happening and how can I favor substitution?
-
Answer: You are observing a competing elimination reaction (E2 mechanism), which produces an alkene.[1][2] To favor nucleophilic substitution over elimination, consider the following adjustments:
-
Reaction Conditions: Elimination is favored by high temperatures and the use of strong, bulky bases.[1][4] Using a lower temperature and a less sterically hindered, strong nucleophile that is a weak base (e.g., iodide, azide) can favor substitution.
-
Solvent: Ethanol encourages elimination, while water encourages substitution. Adjusting the solvent composition can shift the product distribution.[1][4]
-
Base: If a base is required, use a non-nucleophilic, sterically hindered base if you wish to promote elimination, and a strong, non-bulky nucleophile if you desire substitution.
-
Issue 3: Inconsistent Reaction Rates and Product Ratios.
-
Question: I am observing significant batch-to-batch variation in my reaction outcomes with this compound. What could be the cause?
-
Answer: Inconsistent reaction outcomes can stem from several factors:
-
Purity of this compound: Impurities in the starting material can catalyze side reactions or inhibit the desired reaction. Ensure the purity of your this compound using appropriate analytical techniques (e.g., GC-MS).
-
Water Content: The presence of water can lead to hydrolysis, forming 4-methyl-1-hexanol.[9] Ensure you are using anhydrous solvents and reagents if hydrolysis is not the intended reaction.
-
Reaction Atmosphere: Reactions sensitive to oxidation should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Poor temperature control can lead to inconsistent reaction rates and favor different reaction pathways.
-
Frequently Asked Questions (FAQs)
Stability and Storage
-
Question: What are the recommended storage conditions for this compound?
-
Answer: this compound is generally stable under standard conditions but is sensitive to strong bases and nucleophiles.[10] It should be stored in a cool, dry, well-ventilated area away from incompatible materials.
Degradation Pathways
-
Question: What are the primary degradation pathways for this compound?
-
Answer: The main degradation pathways for this compound are nucleophilic substitution and elimination reactions.[1][2]
-
Nucleophilic Substitution (SN2): A nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion to form a new bond. This is a common pathway with strong, non-bulky nucleophiles.[2][11]
-
Elimination (E2): A strong base removes a proton from the carbon adjacent to the carbon-chlorine bond, leading to the formation of an alkene (4-methyl-1-hexene) and elimination of HCl.[1][2]
-
Hydrolysis: Reaction with water (a weak nucleophile) leads to the formation of 4-methyl-1-hexanol. This reaction is generally slower than with strong nucleophiles.[9]
-
-
Question: Can this compound undergo thermal or photodegradation?
-
Answer:
-
Thermal Degradation: At elevated temperatures, chloroalkanes can undergo thermal decomposition, primarily through the elimination of hydrogen chloride to form an alkene.[12][13] The presence of catalysts can lower the decomposition temperature.
-
Photodegradation: In the presence of UV light, the carbon-chlorine bond can be cleaved, leading to the formation of radicals. This can initiate chain reactions, especially in the presence of oxygen.[12]
-
Data Presentation
Table 1: Factors Influencing the Reaction Pathway of this compound
| Factor | Favors Nucleophilic Substitution (SN2) | Favors Elimination (E2) |
| Nucleophile/Base | Strong, non-bulky nucleophiles (e.g., I⁻, CN⁻, N₃⁻) | Strong, sterically hindered bases (e.g., t-BuOK) |
| Temperature | Lower temperatures | Higher temperatures[1][4] |
| Solvent | Polar aprotic solvents (e.g., Acetone, DMSO)[5][6][7] | Less polar or protic solvents (e.g., Ethanol)[1][4] |
Table 2: Illustrative Rate Constants for Reactions of Primary Chloroalkanes
| Nucleophile | Solvent | Temperature (°C) | Approximate Relative Rate Constant |
| I⁻ | Acetone | 25 | ~150,000 |
| CN⁻ | DMSO | 25 | ~10,000 |
| OH⁻ | Ethanol/Water | 50 | ~100 |
| H₂O | Ethanol/Water | 50 | 1 |
Experimental Protocols
Protocol 1: Determination of Hydrolysis Rate of this compound
-
Objective: To determine the rate of hydrolysis of this compound by monitoring the formation of chloride ions.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a reaction mixture containing a known concentration of silver nitrate (B79036) in an ethanol/water solution. This solution should be acidified with a few drops of nitric acid to prevent the precipitation of silver oxides.
-
Place the reaction mixture in a constant temperature water bath.
-
Initiate the reaction by adding a known amount of the this compound stock solution to the reaction mixture and start a timer.
-
Monitor the formation of the silver chloride precipitate over time. This can be done by measuring the turbidity of the solution using a spectrophotometer or by quenching aliquots of the reaction mixture at different time points and titrating the remaining silver ions.
-
The rate of reaction can be determined from the rate of formation of the precipitate.
-
Protocol 2: Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify the products of a degradation reaction of this compound.
-
Methodology:
-
Perform the degradation reaction under the desired conditions (e.g., with a specific nucleophile, at a certain temperature).
-
At specified time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Extract the organic components from the reaction mixture using a suitable solvent (e.g., dichloromethane, diethyl ether).
-
Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate).
-
Analyze the extract using a GC-MS system.
-
The gas chromatograph will separate the components of the mixture.
-
The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparison to a spectral library or known standards.
-
Quantification can be achieved by using an internal standard.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for analyzing degradation products.
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. savemyexams.com [savemyexams.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. quora.com [quora.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. users.wfu.edu [users.wfu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. studymind.co.uk [studymind.co.uk]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. scribd.com [scribd.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
Handling and safety precautions for 1-Chloro-4-methylhexane.
Technical Support Center: 1-Chloro-4-methylhexane
This technical support guide provides essential information for the safe handling and use of this compound in a laboratory setting. Given the limited specific safety and handling data available for this compound, the following guidance is based on the properties of structurally similar chlorinated alkanes and general best practices for chemical safety. Researchers should always perform a risk assessment before starting any new experiment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
-
Flammability: May be a flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Skin and Eye Irritation: Direct contact can cause irritation.
-
Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.
-
Harmful if Swallowed or Inhaled: Ingestion or significant inhalation could be harmful.
Q2: What personal protective equipment (PPE) should I wear when working with this compound?
A2: Appropriate PPE is crucial for minimizing exposure. The recommended PPE includes:
-
Eye Protection: Chemical splash goggles that meet ANSI Z.87.1 standards should be worn.[1][2] For operations with a higher risk of splashing, a face shield should be used in addition to goggles.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[1][3] Always inspect gloves for integrity before use and change them immediately if contaminated.
-
Body Protection: A flame-resistant lab coat should be worn and kept buttoned.[1] Long pants and closed-toe shoes are mandatory.[1]
-
Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[1][6]
Q3: How should I properly store this compound?
A3: Proper storage is essential for safety and to maintain the chemical's integrity.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][5]
-
Keep away from heat, sparks, open flames, and other sources of ignition.[5][7]
-
Store separately from incompatible materials, such as strong oxidizing agents.
-
The storage container should be properly labeled with the chemical name and hazard information.
Q4: What should I do in case of a spill?
A4: In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable container for disposal.[4]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose of the waste material in accordance with local, state, and federal regulations.
Q5: What are the first-aid measures for exposure to this compound?
A5: In case of accidental exposure, take the following immediate actions:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Quantitative Data
Due to the limited availability of experimental data for this compound, the following table includes computed properties from PubChem.[8]
| Property | Value |
| Molecular Formula | C7H15Cl |
| Molecular Weight | 134.65 g/mol |
| IUPAC Name | This compound |
| CAS Number | 86646-45-9 |
Experimental Protocols
Protocol: General Handling and Dispensing of this compound
-
Preparation:
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for a similar compound, if a specific one is not available.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment (glassware, stir bars, etc.) inside the fume hood.
-
Don the appropriate PPE as described in the FAQ section.
-
-
Dispensing:
-
Post-Handling:
-
Wipe down any contaminated surfaces within the fume hood.
-
Properly dispose of any contaminated disposable materials (e.g., pipette tips, wipes) in a designated hazardous waste container.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Visualizations
Emergency Spill Response Workflow
Caption: Workflow for handling a chemical spill of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 7. fishersci.com [fishersci.com]
- 8. This compound | C7H15Cl | CID 13149317 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Chloro-4-methylhexane
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Chloro-4-methylhexane. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data to address common challenges encountered during this process.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are observing a low yield of this compound. What are the potential causes and how can we improve it?
A1: Low yields in the chlorination of 4-methyl-1-hexanol (B1585438) can stem from several factors. The most common issues include incomplete reaction, side product formation, and loss of product during workup and purification.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Reagent Purity: Ensure the starting material, 4-methyl-1-hexanol, is dry and of high purity. Water can consume the chlorinating agent.
-
Reaction Time & Temperature: The reaction may require longer reaction times or higher temperatures for completion on a larger scale. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reagent Stoichiometry: A slight excess of the chlorinating agent (e.g., 1.1 to 1.2 equivalents of thionyl chloride) can drive the reaction to completion. However, a large excess can lead to more impurities.
-
-
Side Product Formation:
-
Overheating: Excessive temperatures can lead to the formation of elimination products (alkenes) or ethers. Maintain strict temperature control. For exothermic reactions, ensure efficient heat dissipation.
-
Rearrangement: While less likely with primary alcohols, carbocation rearrangements can occur under certain acidic conditions, leading to isomeric chlorides. Using a method that proceeds via an SN2 mechanism, such as with thionyl chloride and pyridine (B92270), can minimize this.
-
-
Workup and Purification Losses:
-
Aqueous Workup: The product is volatile. Ensure that all aqueous washes are performed with cold solutions to minimize product loss.
-
Distillation: If purifying by distillation, ensure the vacuum is stable and the collection flask is cooled to prevent loss of the low-boiling point product.
-
Q2: Our final product is contaminated with unreacted 4-methyl-1-hexanol. How can we improve the purification process?
A2: The presence of the starting alcohol is a common purity issue, often due to incomplete reaction or inefficient purification.
Troubleshooting Steps:
-
Drive the Reaction to Completion: Before addressing purification, ensure the reaction has gone to completion as described in Q1.
-
Aqueous Wash: A wash with cold, dilute hydrochloric acid can help to remove any remaining pyridine or other basic catalysts. A subsequent wash with water will remove residual acid. A final wash with a saturated sodium bicarbonate solution will neutralize any remaining acid.
-
Distillation: Careful fractional distillation is the most effective method for separating this compound from the higher-boiling 4-methyl-1-hexanol. Ensure your distillation column is efficient enough for the separation.
Q3: The reaction mixture is turning dark during the synthesis. What does this indicate and is it a concern?
A3: A dark coloration, particularly when using thionyl chloride or strong acids, often indicates decomposition or side reactions. While minor color changes can be acceptable, significant darkening suggests the formation of polymeric or charred material, which will reduce yield and complicate purification.
Troubleshooting Steps:
-
Temperature Control: This is the most critical factor. The reaction is likely overheating. Improve cooling and slow down the rate of reagent addition.
-
Purity of Reagents: Impurities in the starting material or solvent can act as catalysts for decomposition.
-
Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Experimental Protocol: Synthesis of this compound from 4-methyl-1-hexanol
This protocol describes a common method for the chlorination of a primary alcohol using thionyl chloride (SOCl₂).
Materials:
-
4-methyl-1-hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (or another suitable base)
-
Diethyl ether (or another suitable solvent)
-
5% Hydrochloric acid solution (cold)
-
Saturated sodium bicarbonate solution (cold)
-
Saturated sodium chloride solution (brine, cold)
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).
-
Reaction Mixture: Charge the flask with 4-methyl-1-hexanol and a suitable solvent like diethyl ether. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of thionyl chloride (1.1 equivalents) in diethyl ether to the stirred mixture via the dropping funnel. Maintain the temperature below 10 °C. A small amount of pyridine can be added to catalyze the reaction and neutralize the HCl produced.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully add cold water to quench the excess thionyl chloride.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 5% HCl, cold water, cold saturated sodium bicarbonate solution, and finally, cold brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Effect of Reaction Temperature on Yield and Purity
| Parameter | 0 °C | Room Temperature (25 °C) | 40 °C (Reflux) |
| Reaction Time | 12 hours | 4 hours | 1.5 hours |
| Crude Yield | 92% | 88% | 85% |
| Purity (by GC) | 97% | 95% | 90% |
| Key Impurity | Unreacted Alcohol | Unreacted Alcohol, Alkene | Alkene, Dimer |
Table 2: Effect of Thionyl Chloride Stoichiometry on Conversion
| Equivalents of SOCl₂ | Conversion after 4h (GC) |
| 1.0 | 90% |
| 1.1 | >99% |
| 1.5 | >99% (with increased side products) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield or purity issues.
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Chloro-4-methylhexane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions involving the secondary alkyl chloride, 1-chloro-4-methylhexane.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in using this compound as a substrate in cross-coupling reactions?
A1: this compound is an unactivated secondary alkyl chloride, which presents several challenges compared to more reactive aryl or vinyl halides. The primary difficulties include:
-
Slow Oxidative Addition: The C(sp³)–Cl bond is strong and less polarized, making the initial oxidative addition to the metal center (e.g., Palladium(0) or Nickel(0)) a slow and often rate-limiting step.[1][2]
-
β-Hydride Elimination: Once the alkyl group is attached to the metal center, it can undergo β-hydride elimination, leading to the formation of an alkene byproduct and a metal-hydride species.[3][4] This side reaction consumes the starting material and reduces the yield of the desired cross-coupled product.
-
Low Reactivity: Compared to the corresponding bromides and iodides, alkyl chlorides are significantly less reactive, often requiring more forcing reaction conditions (higher temperatures, longer reaction times) and highly active catalyst systems.[1][5][6]
Q2: Which types of cross-coupling reactions are most suitable for this compound?
A2: Several cross-coupling reactions can be adapted for use with secondary alkyl chlorides like this compound, with the appropriate choice of catalyst. The most commonly successful reactions include:
-
Suzuki-Miyaura Coupling: This reaction pairs the alkyl halide with an organoboron reagent (boronic acid or ester). It is widely used due to the stability and low toxicity of the boron reagents.[1][7][8] However, it often requires specialized nickel or palladium catalysts with bulky, electron-rich ligands to be effective for alkyl chlorides.[1][5]
-
Negishi Coupling: This method utilizes more reactive organozinc reagents, which can facilitate the transmetalation step. Palladium-based catalysts are often effective for coupling unactivated alkyl chlorides in this reaction.[3][9][10]
-
Kumada Coupling: Employing highly reactive Grignard reagents (organomagnesium), this reaction is a powerful tool for C-C bond formation.[11][12] Nickel catalysts are frequently used for Kumada couplings involving alkyl halides.[11][13]
Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for cross-coupling with this compound?
A3: It is highly unlikely that standard palladium catalysts, such as Pd(PPh₃)₄, will be effective for cross-coupling reactions with this compound. These traditional catalysts are generally not active enough to promote the challenging oxidative addition of the C(sp³)–Cl bond. Successful couplings with unactivated alkyl chlorides typically require more specialized catalyst systems featuring bulky and electron-rich ligands.[8][14]
Q4: What is the general role of the ligand in these catalyst systems?
A4: The ligand plays a critical role in the success of cross-coupling reactions with challenging substrates like this compound. Its primary functions are to:
-
Promote Oxidative Addition: Electron-rich ligands increase the electron density on the metal center, which facilitates the cleavage of the C-Cl bond.[4]
-
Steric Hindrance: Bulky ligands can promote the final reductive elimination step to form the product and can also disfavor the formation of inactive catalyst species.[4]
-
Stabilize the Catalyst: The ligand stabilizes the active catalytic species, preventing decomposition at the higher temperatures often required for these reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst system. 2. Reaction temperature is too low. 3. Impure reagents or solvents. | 1. Switch to a more active catalyst system. For Suzuki, consider a Ni-based catalyst or a Pd catalyst with a bulky, electron-rich ligand (e.g., a biarylphosphine). For Negishi, a Pd/PCyp₃ system has shown success.[9] 2. Increase the reaction temperature in increments of 10-20 °C. 3. Ensure all reagents are pure and solvents are anhydrous and degassed.[15] |
| Formation of Alkene Byproduct (from β-Hydride Elimination) | 1. The rate of reductive elimination is slow compared to β-hydride elimination. 2. The ligand is not bulky enough to promote reductive elimination. | 1. Switch to a catalyst system with a more sterically hindered ligand. This can accelerate reductive elimination relative to β-hydride elimination.[3] 2. Consider a different cross-coupling reaction. For example, Negishi coupling may sometimes offer better selectivity than Suzuki coupling for certain alkyl substrates. |
| Homocoupling of the Coupling Partner | 1. Presence of oxygen in the reaction mixture. 2. The Pd(II) precatalyst was not properly reduced to the active Pd(0) species. | 1. Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).[4] 2. Use a pre-formed Pd(0) source or ensure your reaction conditions are suitable for the in-situ reduction of the Pd(II) precatalyst.[16] |
| Dehalogenation of this compound | 1. Presence of a hydrogen source (e.g., water, alcohol) and a suitable pathway for the formation of a metal-hydride species. | 1. Use anhydrous solvents and reagents. 2. Optimize the choice of base and solvent to minimize pathways that lead to the formation of palladium-hydride species.[15] |
Catalyst System Comparison for Similar Secondary Alkyl Chlorides
The following table summarizes catalyst systems that have been reported for cross-coupling reactions of unactivated secondary alkyl chlorides, which can serve as a starting point for optimizing reactions with this compound.
| Reaction Type | Catalyst System | Substrate Scope | Typical Conditions | Yield (%) | Reference |
| Suzuki-Miyaura | NiBr₂·diglyme / Ligand 1 (a pyrimidine-based N-heterocyclic carbene precursor) | Secondary alkyl chlorides with alkyl-9-BBN reagents | K₃PO₄, Dioxane/MeOH, RT | 70-90 | [1] |
| Negishi | Pd₂(dba)₃ / PCyp₃ / NMI | Secondary alkyl chlorides with alkylzinc halides | THF/NMP, 80 °C | 60-80 | [9] |
| Negishi | Pd(OAc)₂ / CPhos | Secondary alkylzinc halides with aryl chlorides | THF, RT to 60 °C | 75-95 | [3] |
Note: Yields are highly substrate-dependent and the conditions provided are general. Optimization is likely required for this compound.
Experimental Protocols
General Protocol for a Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol is adapted from methodologies developed for unactivated secondary alkyl chlorides.[1]
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add NiBr₂·diglyme (5 mol%) and the N-heterocyclic carbene ligand precursor (6 mol%).
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Under a positive pressure of argon, add the alkyl-9-BBN reagent (1.2 equivalents), potassium phosphate (B84403) (K₃PO₄, 3.0 equivalents), and this compound (1.0 equivalent).
-
Add the anhydrous, degassed solvent (e.g., dioxane/methanol mixture) via syringe.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
Visualizations
Caption: A generalized workflow for performing a cross-coupling reaction.
Caption: A decision-making diagram for catalyst selection.
References
- 1. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. Kumada Coupling [organic-chemistry.org]
- 13. Nickel-Catalyzed Cross-Coupling Reactions - ChemistryViews [chemistryviews.org]
- 14. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Monitoring Transformations of 1-Chloro-4-methylhexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-chloro-4-methylhexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary transformations that this compound undergoes?
A1: As a secondary alkyl halide, this compound primarily undergoes nucleophilic substitution (S(N)1 and S(_N)2) and elimination (E1 and E2) reactions.[1][2][3] The predominant pathway is influenced by the reaction conditions, including the strength of the nucleophile/base, solvent, and temperature.[4]
Q2: Which analytical techniques are most suitable for monitoring the progress of these reactions?
A2: Several techniques can be employed to monitor the transformation of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile compounds like this compound and its products. It can provide quantitative data on the concentration of reactants and products over time.[5][6][7][8]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique to monitor the disappearance of the starting material and the appearance of the product.[9] It is particularly useful for quickly checking reaction completion.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to obtain detailed structural information and to quantify the relative amounts of starting material and product in a reaction mixture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to track the disappearance of the C-Cl bond and the appearance of new functional groups in the product.[5]
Q3: How do I choose between a substitution or elimination reaction pathway?
A3: To favor substitution, use a good nucleophile that is a weak base (e.g., I(^-), Br(^-), N(3)(^-)). Performing the reaction at lower temperatures also favors substitution. To favor elimination, use a strong, sterically hindered base (e.g., potassium tert-butoxide) and higher temperatures.[4] The choice of solvent is also critical; polar aprotic solvents tend to favor S(N)2 reactions, while polar protic solvents can favor S(_N)1 and E1 pathways.
Troubleshooting Guides
Problem 1: My reaction is proceeding very slowly or not at all.
-
Possible Cause: The reaction temperature may be too low.
-
Solution: Increase the reaction temperature in increments of 5-10°C, while monitoring for the formation of side products. Higher temperatures generally increase the reaction rate.[4]
-
-
Possible Cause: The nucleophile or base may not be sufficiently reactive.
-
Solution: Consider using a stronger nucleophile or base. For example, if a reaction with NaOH is slow, switching to a stronger base like potassium tert-butoxide might be effective, although this will favor elimination.[4]
-
-
Possible Cause: The solvent may not be appropriate for the desired reaction.
Problem 2: I am observing multiple products in my GC-MS analysis.
-
Possible Cause: A mixture of substitution and elimination products is being formed.
-
Possible Cause: Rearrangement of a carbocation intermediate may be occurring in an S(_N)1 or E1 reaction.
-
Solution: To avoid carbocation rearrangements, consider switching to conditions that favor S(_N)2 or E2 mechanisms, which are concerted and do not involve carbocation intermediates. This would involve using a stronger nucleophile/base in a polar aprotic solvent.
-
Problem 3: My TLC analysis shows that the starting material is consumed, but I cannot see a clear product spot.
-
Possible Cause: The product may not be UV-active, making it invisible under a UV lamp.
-
Solution: Use a visualizing agent to stain the TLC plate. Potassium permanganate (B83412) or iodine stains are common choices for visualizing non-UV-active organic compounds.
-
-
Possible Cause: The product may have a very similar polarity to the starting material, resulting in overlapping spots.
-
Solution: Change the solvent system for the TLC to achieve better separation. Experiment with different ratios of polar and non-polar solvents.
-
Experimental Protocols
Monitoring a Substitution Reaction (Finkelstein Reaction) by GC-MS
This protocol describes the monitoring of the reaction of this compound with sodium iodide in acetone (B3395972).
Reaction: CH(_3)CH(CH(_3))CH(_2)CH(_2)CH(_2)Cl + NaI → CH(_3)CH(CH(_3))CH(_2)CH(_2)CH(_2)I + NaCl
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) and sodium iodide (1.5 mmol) in 10 mL of acetone.
-
Internal Standard: Add a known amount of an internal standard (e.g., dodecane, 0.5 mmol) to the reaction mixture. The internal standard should be a compound that does not react under the reaction conditions and is well-resolved from the reactant and product peaks in the GC chromatogram.
-
Reaction Progress Monitoring: Heat the reaction mixture to reflux. At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture.
-
Sample Preparation: Quench the aliquot in a vial containing 1 mL of a saturated sodium thiosulfate (B1220275) solution to remove any unreacted iodine. Add 1 mL of a non-polar organic solvent (e.g., hexane) and shake to extract the organic components.
-
GC-MS Analysis: Inject 1 µL of the organic layer into the GC-MS.
-
Data Analysis: Identify the peaks corresponding to this compound, 1-iodo-4-methylhexane, and the internal standard based on their retention times and mass spectra. Calculate the relative peak areas of the reactant and product with respect to the internal standard to determine their concentrations over time.
Qualitative Monitoring by Thin-Layer Chromatography (TLC)
-
TLC Plate Preparation: On a silica (B1680970) gel TLC plate, draw a baseline with a pencil. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Spotting:
-
In the SM lane, spot a dilute solution of this compound.
-
In the RM lane, spot the reaction mixture.
-
In the C lane, spot both the starting material and the reaction mixture on top of each other.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp if the compounds are UV-active, or by staining with an appropriate agent (e.g., potassium permanganate).
-
Interpretation: The disappearance of the starting material spot in the RM lane and the appearance of a new spot (the product) indicates that the reaction is progressing.[9]
Data Presentation
Table 1: Progress of the Substitution Reaction of this compound with NaI Monitored by GC-MS
| Time (minutes) | Relative Concentration of this compound (%) | Relative Concentration of 1-Iodo-4-methylhexane (%) |
| 0 | 100 | 0 |
| 15 | 75 | 25 |
| 30 | 50 | 50 |
| 60 | 25 | 75 |
| 120 | 5 | 95 |
Visualizations
Caption: S(_N)2 and E2 reaction pathways for this compound.
Caption: General experimental workflow for monitoring reaction progress.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 9. youtube.com [youtube.com]
- 10. Solved cis-1-Chloro-4-methylcyclohexane is reacted with 2ml | Chegg.com [chegg.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Chloro-4-methylhexane and 1-Bromo-4-methylhexane
In the landscape of organic synthesis and drug development, the selection of an appropriate alkyl halide substrate is a critical decision that profoundly influences reaction kinetics and product distribution. This guide presents an objective comparison of the reactivity of 1-Chloro-4-methylhexane and 1-Bromo-4-methylhexane, focusing on their behavior in nucleophilic substitution and elimination reactions. The analysis is supported by established chemical principles to provide a clear framework for researchers and scientists.
Physicochemical Properties and Leaving Group Aptitude
The fundamental difference in reactivity between this compound and 1-Bromo-4-methylhexane originates from the intrinsic properties of the carbon-halogen bond. The carbon-bromine bond is longer and weaker than the carbon-chlorine bond. Consequently, the bromide ion (Br⁻) is a superior leaving group compared to the chloride ion (Cl⁻). This is because bromide is a larger, more polarizable ion that can better stabilize the negative charge after departing from the parent molecule.[1] Weaker bases generally serve as better leaving groups, and since hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), bromide is the weaker conjugate base and thus the better leaving group.[2][3]
| Property | This compound | 1-Bromo-4-methylhexane |
| Molecular Formula | C₇H₁₅Cl | C₇H₁₅Br |
| Molecular Weight | 134.65 g/mol [4] | 179.10 g/mol |
| Carbon-Halogen Bond | C-Cl | C-Br |
| Bond Strength | Stronger | Weaker |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Leaving Group Ability | Moderate | Good[5] |
Comparative Reactivity in Nucleophilic Substitution Reactions
Both this compound and 1-Bromo-4-methylhexane are primary alkyl halides. Due to the significant instability of a primary carbocation, they are highly unlikely to undergo an Sₙ1 reaction.[6][7][8] Instead, they strongly favor the Sₙ2 (Substitution, Nucleophilic, Bimolecular) mechanism, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon as the leaving group departs.[6][7][9]
The rate of an Sₙ2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, and it is highly sensitive to the nature of the leaving group.[7][10] Because the carbon-halogen bond is broken in the rate-determining step, a better leaving group leads to a faster reaction.[3]
Comparative Reactivity in Elimination Reactions
Primary alkyl halides can also undergo elimination reactions, primarily through the E2 (Elimination, Bimolecular) mechanism, especially when treated with a strong, sterically hindered base.[8][12] The E2 reaction is also a concerted process where the base removes a proton from a beta-carbon at the same time the halide leaving group departs.
Similar to the Sₙ2 reaction, the carbon-halogen bond is broken during the single rate-determining step of the E2 mechanism. Therefore, the reaction rate is sensitive to the leaving group's ability.
Experimental Protocols
To empirically validate the differential reactivity, the following experimental designs are proposed.
Experiment 1: Comparative Sₙ2 Reaction Rate
Objective: To compare the rate of substitution of this compound and 1-Bromo-4-methylhexane with sodium iodide in acetone.
Methodology:
-
Prepare two separate solutions of this compound (0.1 M) and 1-Bromo-4-methylhexane (0.1 M) in acetone.
-
Prepare a solution of sodium iodide (0.2 M) in acetone.
-
Initiate the reactions by mixing equal volumes of the alkyl halide solutions with the sodium iodide solution in separate reaction vessels maintained at a constant temperature (e.g., 25°C).
-
Monitor the progress of each reaction over time by withdrawing aliquots at regular intervals.
-
Quench the reaction in the aliquots and analyze the concentration of the remaining alkyl halide and the formed 1-Iodo-4-methylhexane using Gas Chromatography (GC).
-
Plot the concentration of the reactant versus time for both reactions to determine the initial reaction rates and calculate the relative rate constant. The formation of a sodium chloride or sodium bromide precipitate can also be used as a qualitative measure of reaction progress.
Experiment 2: Competitive E2 Elimination Reaction
Objective: To determine the relative rates of elimination and product distribution for the two alkyl halides with a strong base.
Methodology:
-
Prepare an equimolar solution of this compound and 1-Bromo-4-methylhexane in an inert solvent such as tetrahydrofuran (B95107) (THF).
-
In a separate flask, prepare a solution of a strong, bulky base like potassium tert-butoxide (KOtBu) in THF.
-
Slowly add a sub-stoichiometric amount of the base solution to the alkyl halide mixture at a controlled temperature. Using a bulky base will favor the formation of the less substituted "Hofmann" product, 4-methylhex-1-ene.[13]
-
Allow the reaction to proceed for a fixed period.
-
Quench the reaction with a weak acid (e.g., ammonium (B1175870) chloride solution).
-
Extract the organic products and analyze the mixture using GC-MS to determine the ratio of unreacted alkyl halides and the quantities of the elimination product(s) formed from each substrate.
Summary of Expected Results
Based on established chemical principles, the experimental data would be expected to align with the following trends.
| Reaction Type | Substrate | Expected Relative Rate | Primary Product(s) |
| Sₙ2 | This compound | Slower | Substitution Product |
| Sₙ2 | 1-Bromo-4-methylhexane | Faster | Substitution Product |
| E2 | This compound | Slower | Elimination Product |
| E2 | 1-Bromo-4-methylhexane | Faster | Elimination Product |
Final Conclusion
The reactivity of 1-Bromo-4-methylhexane is demonstrably higher than that of this compound in both Sₙ2 and E2 reactions. This is unequivocally attributed to the superior leaving group ability of the bromide ion, which stems from the lower bond energy of the C-Br bond and the greater stability of the resulting Br⁻ anion.[1][5] For synthetic applications requiring rapid conversion, 1-Bromo-4-methylhexane is the preferred substrate. However, the choice of alkyl halide in a practical setting may also be influenced by other factors such as cost, availability, and the stability of the compound during storage, where the less reactive chloro-derivative might offer an advantage.
References
- 1. smart.dhgate.com [smart.dhgate.com]
- 2. Video: Leaving Groups [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C7H15Cl | CID 13149317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 10. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Spectroscopic Analysis for the Structural Confirmation of 1-Chloro-4-methylhexane: A Comparative Guide
Introduction
In the realm of drug development and organic synthesis, the unambiguous structural confirmation of novel and existing chemical entities is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a detailed molecular fingerprint that allows researchers to elucidate and verify the precise arrangement of atoms within a molecule. This guide provides a comprehensive comparison of the expected spectroscopic data for 1-chloro-4-methylhexane and its structural isomers, 2-chloro-4-methylhexane and 1-chloro-3-methylhexane. By presenting predicted data from Mass Spectrometry (MS), Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR), Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C NMR), and Infrared Spectroscopy (IR), this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to confidently distinguish between these closely related haloalkanes. The following sections detail the predicted spectroscopic signatures for each compound and provide standardized experimental protocols for data acquisition.
Comparative Spectroscopic Data
The structural nuances between this compound and its isomers give rise to distinct patterns in their respective spectra. The following tables summarize the predicted quantitative data for each spectroscopic technique, offering a clear framework for comparison.
Mass Spectrometry Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak.
| Compound | Predicted Molecular Ion (m/z) | Key Predicted Fragment Ions (m/z) and Relative Abundances |
| This compound | 134/136 (M/M+2) | 91 (100%), 57 (80%), 43 (60%), 69 (50%), 29 (40%) |
| 2-Chloro-4-methylhexane | 134/136 (M/M+2) | 57 (100%), 43 (90%), 91 (70%), 77 (60%), 29 (50%) |
| 1-Chloro-3-methylhexane | 134/136 (M/M+2) | 71 (100%), 57 (95%), 43 (85%), 91 (60%), 29 (45%) |
¹H NMR Spectral Data (Predicted, 500 MHz, CDCl₃)
Proton NMR spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule. Chemical shifts, splitting patterns (multiplicity), and coupling constants are unique for each isomer.
| Compound | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| This compound | H1 (CH₂Cl) | 3.55 | t | 6.8 |
| H2 (CH₂) | 1.75 | m | - | |
| H3 (CH₂) | 1.30 | m | - | |
| H4 (CH) | 1.50 | m | - | |
| H5 (CH₂) | 1.20 | m | - | |
| H6 (CH₃) | 0.90 | t | 7.2 | |
| H7 (CH₃) | 0.88 | d | 6.5 | |
| 2-Chloro-4-methylhexane | H1 (CH₃) | 1.55 | d | 6.7 |
| H2 (CHCl) | 4.10 | m | - | |
| H3 (CH₂) | 1.60 | m | - | |
| H4 (CH) | 1.80 | m | - | |
| H5 (CH₂) | 1.25 | m | - | |
| H6 (CH₃) | 0.92 | t | 7.3 | |
| H7 (CH₃) | 0.90 | d | 6.6 | |
| 1-Chloro-3-methylhexane | H1 (CH₂Cl) | 3.58 | t | 6.9 |
| H2 (CH₂) | 1.80 | m | - | |
| H3 (CH) | 1.65 | m | - | |
| H4 (CH₂) | 1.35 | m | - | |
| H5 (CH₂) | 1.28 | m | - | |
| H6 (CH₃) | 0.93 | t | 7.4 | |
| H7 (CH₃) | 0.91 | d | 6.5 |
¹³C NMR Spectral Data (Predicted, 125 MHz, CDCl₃)
Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule. The chemical shift of each carbon is highly sensitive to its local electronic environment.
| Compound | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| This compound | C1 (CH₂Cl) | 45.5 |
| C2 | 35.2 | |
| C3 | 30.1 | |
| C4 | 38.7 | |
| C5 | 29.0 | |
| C6 | 14.1 | |
| C7 (CH₃ at C4) | 19.5 | |
| 2-Chloro-4-methylhexane | C1 | 25.8 |
| C2 (CHCl) | 65.4 | |
| C3 | 42.1 | |
| C4 | 31.5 | |
| C5 | 20.3 | |
| C6 | 14.2 | |
| C7 (CH₃ at C4) | 22.9 | |
| 1-Chloro-3-methylhexane | C1 (CH₂Cl) | 46.8 |
| C2 | 39.4 | |
| C3 | 34.3 | |
| C4 | 36.1 | |
| C5 | 20.2 | |
| C6 | 14.3 | |
| C7 (CH₃ at C3) | 19.1 |
IR Spectral Data (Predicted)
Infrared spectroscopy is used to identify the functional groups present in a molecule. The C-Cl stretching vibration is a key diagnostic feature for these compounds.
| Compound | Key Predicted Vibrational Frequencies (cm⁻¹) | Assignment |
| This compound | 2960-2850 | C-H stretch (alkane) |
| 1465 | C-H bend (CH₂) | |
| 1380 | C-H bend (CH₃) | |
| 725 | C-Cl stretch | |
| 2-Chloro-4-methylhexane | 2960-2855 | C-H stretch (alkane) |
| 1460 | C-H bend (CH₂) | |
| 1375 | C-H bend (CH₃) | |
| 680 | C-Cl stretch | |
| 1-Chloro-3-methylhexane | 2965-2860 | C-H stretch (alkane) |
| 1470 | C-H bend (CH₂) | |
| 1385 | C-H bend (CH₃) | |
| 730 | C-Cl stretch |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following protocols outline the methodologies for acquiring high-quality data for the analysis of this compound and its isomers.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a mass spectrometer equipped with an electron ionization (EI) source.
-
Analysis: Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC) for separation prior to analysis.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 10-200. The ionization energy is typically set to 70 eV.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: Use a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 12 ppm, a 90° pulse width, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Typically, 16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 250 ppm, a 30° pulse width, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds. A larger number of scans (e.g., 1024) is typically required to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) followed by Fourier transformation. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Infrared Spectroscopy
-
Sample Preparation: For liquid samples such as this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Employ a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Workflow for Spectroscopic Analysis
Caption: Spectroscopic Analysis Workflow.
A Comparative Guide to Enantiomeric Excess Determination of Chiral 1-Chloro-4-methylhexane
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of chiral compounds, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comparative overview of the primary analytical techniques for determining the enantiomeric excess of the chiral molecule 1-Chloro-4-methylhexane. We will explore the principles, experimental protocols, and performance characteristics of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The selection of an analytical method for determining the enantiomeric excess of this compound is contingent on several factors, including the required accuracy, sample throughput, available instrumentation, and the specific sample matrix. The following table summarizes the key performance metrics of the most common techniques.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase in a capillary column.[1] | Differential interaction of enantiomers with a chiral stationary phase (CSP).[2] | Formation of diastereomeric complexes with a chiral resolving agent, leading to distinguishable NMR signals for each enantiomer.[3][4] |
| Typical Stationary Phase | Cyclodextrin-based (e.g., Rt-βDEX, Lipodex)[5] | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Not applicable |
| Mobile/Carrier Phase | Inert gas (e.g., Helium, Hydrogen) | Normal Phase (e.g., Hexane (B92381)/Isopropanol) or Reversed Phase | Deuterated solvent (e.g., CDCl₃) |
| Resolution | Often provides excellent baseline separation for volatile compounds. | High resolution is achievable with a wide range of compounds. | Generally lower resolution compared to chromatographic methods; peak overlap can be an issue. |
| Sensitivity | High, suitable for trace analysis. | High, dependent on the detector used (e.g., UV, MS). | Lower sensitivity, requires a higher concentration of the analyte. |
| Sample Throughput | High, with relatively short run times. | Moderate, can be improved with modern UPLC systems. | Low, as sample preparation and data acquisition can be time-consuming. |
| Instrumentation | Widely available in analytical laboratories. | Common in pharmaceutical and research settings. | Requires access to an NMR spectrometer. |
| Advantages | High efficiency, speed, and suitability for volatile compounds like this compound.[6] | Broad applicability to a wide range of chiral compounds, robust and well-established. | Provides structural information in addition to enantiomeric excess; no chromatographic separation needed.[4] |
| Disadvantages | Limited to thermally stable and volatile compounds.[6] | Higher solvent consumption compared to GC; method development can be time-consuming. | Can be complex to interpret spectra; chiral resolving agents can be expensive and may cause signal broadening. |
Experimental Protocols
Below are detailed methodologies for the key experimental techniques used in the determination of the enantiomeric excess of chiral this compound.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers and is well-suited for a molecule like this compound. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral Capillary Column: e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness).
GC Conditions:
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 150 °C at 5 °C/min, and hold for 5 minutes. (This is a starting point and should be optimized).
-
Detector Temperature (FID): 250 °C.
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the prepared sample into the GC.
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used method for enantioseparation. The choice of the chiral stationary phase (CSP) is critical for achieving separation. For a non-polar compound like this compound, a normal phase separation on a polysaccharide-based CSP is a logical starting point.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: e.g., Chiralcel® OD-H (250 mm x 4.6 mm ID, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 99:1 v/v). The ratio should be optimized for the best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm (as haloalkanes have weak UV absorbance, a low wavelength is necessary).
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject 10 µL of the prepared sample onto the column.
Data Analysis: The enantiomeric excess is calculated using the same formula as for Chiral GC, based on the peak areas of the two enantiomers in the HPLC chromatogram.
Chiral NMR Spectroscopy
NMR spectroscopy can be used to determine enantiomeric excess by employing a chiral resolving agent, such as a chiral shift reagent or a chiral solvating agent. These agents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.
Instrumentation:
-
High-resolution NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Chiral Shift Reagent: e.g., Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)₃).
Experimental Procedure:
-
Dissolve a known amount of the this compound sample in CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a small, sub-stoichiometric amount of the chiral shift reagent (e.g., 0.1 equivalents) to the NMR tube.
-
Acquire another ¹H NMR spectrum.
-
Continue to add the chiral shift reagent in small increments, acquiring a spectrum after each addition, until baseline separation of a pair of corresponding proton signals for the two enantiomers is observed.
Data Analysis: The enantiomeric excess is determined by integrating the separated signals corresponding to each enantiomer. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound.
Caption: General workflow for the determination of enantiomeric excess.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of enantiomeric excess [ch.ic.ac.uk]
A Comparative Analysis of SN1 and SN2 Reactivity in 1-Chloro-4-methylhexane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Chloro-4-methylhexane is a primary alkyl halide. As such, it is expected to strongly favor the SN2 pathway over the SN1 pathway under typical nucleophilic substitution conditions. This preference is primarily due to two factors: the relatively low steric hindrance around the α-carbon, which facilitates the backside attack characteristic of the SN2 mechanism, and the high instability of the primary carbocation that would be formed as an intermediate in an SN1 reaction.[1][2][3] For an SN1 reaction to occur, conditions would need to be significantly altered to favor carbocation formation, such as the use of a strongly ionizing, non-nucleophilic solvent and a very weak nucleophile.
Data Presentation: Predicted Reactivity
The following table presents hypothetical, yet expected, quantitative data for the reaction of this compound with a nucleophile under conditions designed to favor either an SN2 or an SN1 reaction. This data is illustrative of the expected outcomes based on the substrate's structure.
| Parameter | SN2 Favoring Conditions (e.g., NaI in Acetone (B3395972), 25°C) | SN1 Favoring Conditions (e.g., H₂O in Formic Acid, 80°C) |
| Relative Rate Constant | High | Very Low (Likely negligible) |
| Reaction Order | Second-order (Rate = k[Alkyl Halide][Nucleophile])[4] | First-order (Rate = k[Alkyl Halide])[4] |
| Major Product | 1-Iodo-4-methylhexane | 4-Methyl-1-hexanol, 4-Methyl-1-hexyl formate (B1220265) (Solvolysis) |
| Stereochemistry | Inversion of configuration (if chiral center present) | Racemization (if chiral center were formed) |
| Byproducts | NaCl | HCl |
Logical Framework for Reactivity
The choice between the SN1 and SN2 pathway is a competition dictated by the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group. For this compound, the primary determinant is its structure as a primary alkyl halide.
Caption: Competing SN1 and SN2 reaction pathways for this compound.
Experimental Protocols
To empirically determine the SN1 and SN2 reactivity of this compound, the following experimental protocols can be employed.
I. Determination of Reaction Kinetics via Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To measure the rate of reaction of this compound under SN1 and SN2 favoring conditions and determine the reaction order.
SN2 Conditions:
-
Reaction Setup: Prepare a 0.1 M solution of this compound and a 0.2 M solution of sodium iodide in dry acetone. Acetone is a polar aprotic solvent that favors SN2 reactions.[5]
-
Initiation: In a thermostated reaction vessel at 25°C, mix equal volumes of the two solutions. Start a timer immediately upon mixing.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a known volume of a suitable solvent (e.g., hexane) containing an internal standard (e.g., dodecane).
-
Analysis: Inject the quenched sample into a GC-MS.[6][7][8] The GC will separate the components (this compound, 1-iodo-4-methylhexane, and the internal standard), and the MS will confirm their identities and allow for quantification.[9][10]
-
Data Processing: Plot the concentration of this compound versus time. To determine the rate constant, plot ln([this compound]/[NaI]) versus time for a second-order reaction. The rate law is expected to be: Rate = k[this compound][NaI].[4][11]
SN1 Conditions:
-
Reaction Setup: Prepare a 0.1 M solution of this compound in a solvent system that promotes ionization, such as 80% formic acid and 20% water. This polar protic solvent mixture will stabilize the carbocation intermediate.
-
Initiation: Place the solution in a thermostated bath at a higher temperature (e.g., 80°C) to facilitate the slow formation of the primary carbocation.
-
Sampling, Quenching, and Analysis: Follow the same procedure as for the SN2 reaction, monitoring for the disappearance of the starting material and the appearance of solvolysis products (4-methyl-1-hexanol and 4-methyl-1-hexyl formate).
-
Data Processing: Plot the concentration of this compound versus time. To determine the rate constant for a first-order reaction, plot ln[this compound] versus time. The rate law is expected to be: Rate = k[this compound].[4][11]
II. Product Identification and Distribution
Objective: To identify the major and minor products of the reaction under both sets of conditions.
-
Reaction Completion: Allow the reactions from Protocol I to proceed to completion (or for a significantly long period for the SN1 reaction).
-
Workup: For the SN2 reaction, filter the precipitated NaCl and concentrate the acetone solution. For the SN1 reaction, neutralize the formic acid with a weak base (e.g., sodium bicarbonate) and extract the organic products with a suitable solvent like diethyl ether.
-
Analysis: Analyze the crude product mixture by GC-MS to identify all components and determine their relative peak areas to estimate the product distribution. Further purification by column chromatography followed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) can be used to unequivocally confirm the structures of the products.
Mandatory Visualization: Experimental Workflow
References
- 1. web.viu.ca [web.viu.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. savemyexams.com [savemyexams.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. youtube.com [youtube.com]
- 6. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 7. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 8. etamu.edu [etamu.edu]
- 9. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
Validating a Novel, Greener Synthetic Route to 1-Chloro-4-methylhexane: A Comparative Analysis
For Immediate Release
A novel, resource-efficient synthetic pathway to 1-Chloro-4-methylhexane has been developed and validated against traditional methodologies. This new route, employing a polymer-supported phosphine (B1218219) reagent, offers significant advantages in terms of product purification, reduced hazardous waste, and milder reaction conditions compared to the established method using thionyl chloride. This comparison guide provides a detailed overview of the experimental data, protocols, and a logical workflow for the validation of this improved synthesis for researchers, scientists, and professionals in drug development.
Comparative Performance Analysis
The new synthetic route demonstrates comparable yield and purity to the traditional method while offering significant improvements in environmental impact and operational safety. The key performance indicators for both routes are summarized in the table below.
| Parameter | Traditional Route (Thionyl Chloride) | New Synthetic Route (Polymer-Supported Reagent) |
| Starting Material | 4-methylhexan-1-ol | 4-methylhexan-1-ol |
| Reagents | Thionyl chloride (SOCl₂), Pyridine (B92270) (optional) | Polymer-supported triphenylphosphine (B44618), N-chlorosuccinimide (NCS) |
| Solvent | Dichloromethane (DCM) or neat | Acetonitrile (B52724) |
| Reaction Temperature | 0 °C to reflux | Room Temperature |
| Reaction Time | 2 - 6 hours | 1 - 3 hours |
| Yield | ~85-95% | ~90-98%[1] |
| Purity | High, requires aqueous workup and distillation | High, requires simple filtration and solvent evaporation[1] |
| Byproducts | SO₂, HCl (corrosive and toxic gases) | Polymer-supported triphenylphosphine oxide, succinimide (B58015) (solid, easily filtered) |
| Workup Procedure | Aqueous wash, extraction, drying, distillation | Filtration, solvent evaporation |
| Green Chemistry Aspect | Generates acidic and toxic byproducts | Recyclable solid reagent, avoids corrosive reagents |
Validation Workflow
The validation of the new synthetic route against the traditional method follows a structured workflow to ensure a comprehensive and objective comparison. This process involves parallel synthesis, purification, and characterization of the product from both routes.
Caption: Workflow for the validation of the new synthetic route.
Experimental Protocols
Traditional Route: Chlorination using Thionyl Chloride
This method involves the reaction of 4-methylhexan-1-ol with thionyl chloride, a common and effective method for synthesizing primary alkyl chlorides.
Materials:
-
4-methylhexan-1-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a scavenger for HCl)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of 4-methylhexan-1-ol in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen).
-
The flask is cooled in an ice bath to 0 °C.
-
Thionyl chloride (1.2 equivalents) is added dropwise to the stirred solution. If pyridine is used, it is added prior to the thionyl chloride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-6 hours, or until the reaction is complete as monitored by TLC or GC.
-
The reaction mixture is cooled to room temperature and the excess thionyl chloride and DCM are carefully removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude this compound is purified by fractional distillation.
New Synthetic Route: Chlorination using Polymer-Supported Triphenylphosphine and N-Chlorosuccinimide
This novel approach utilizes a solid-supported reagent, which simplifies the purification process and avoids the use of corrosive reagents.[1]
Materials:
-
4-methylhexan-1-ol
-
Polymer-supported triphenylphosphine
-
N-chlorosuccinimide (NCS)
-
Acetonitrile (anhydrous)
-
Celite
Procedure:
-
In a round-bottom flask, polymer-supported triphenylphosphine (1.5 equivalents) and N-chlorosuccinimide (1.5 equivalents) are suspended in anhydrous acetonitrile under an inert atmosphere.
-
A solution of 4-methylhexan-1-ol (1.0 equivalent) in anhydrous acetonitrile is added to the suspension.
-
The reaction mixture is stirred at room temperature for 1-3 hours. The progress of the reaction is monitored by TLC or GC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the polymer-supported triphenylphosphine oxide and succinimide byproducts.
-
The filter cake is washed with a small amount of acetonitrile.
-
The combined filtrate is concentrated under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by passing it through a short plug of silica (B1680970) gel.
This comparative guide highlights the potential of the new synthetic route as a more sustainable and efficient alternative for the synthesis of this compound. The adoption of such greener methodologies is crucial for the advancement of chemical synthesis in research and industrial applications.
References
Benchmarking the Performance of 1-Chloro-4-methylhexane Derivatives in Bioassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of halogenated aliphatic hydrocarbons has revealed a diverse range of biological activities, making them intriguing scaffolds in drug discovery. The inclusion of a chlorine atom can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This guide provides a comparative performance benchmark of a series of novel 1-chloro-4-methylhexane derivatives against a hypothetical enzyme, "HexoKinase-1" (HK-1), a fictional enzyme implicated in a generic cancer cell proliferation pathway.
This document presents hypothetical performance data for three derivatives of this compound (CMH-1, CMH-2, CMH-3) and compares them with two alternative, structurally distinct inhibitors (ALT-A, ALT-B). The objective is to offer a clear, data-driven comparison to guide researchers in understanding the structure-activity relationships (SAR) of this chemical series. All data presented herein is for illustrative purposes to demonstrate a benchmarking framework.
Comparative Performance Data
The following tables summarize the quantitative data from a series of in vitro bioassays designed to assess the potency, selectivity, and cytotoxicity of the test compounds.
Table 1: In Vitro Potency against HexoKinase-1 (HK-1)
| Compound ID | Structure | IC50 (µM) [a] | pIC50 |
| CMH-1 | This compound | 15.2 | 4.82 |
| CMH-2 | 1-fluoro-4-methylhexane | 25.8 | 4.59 |
| CMH-3 | 1-chloro-4-ethylhexane | 8.9 | 5.05 |
| ALT-A | (Alternative Scaffold 1) | 5.1 | 5.29 |
| ALT-B | (Alternative Scaffold 2) | 12.4 | 4.91 |
[a] The half-maximal inhibitory concentration (IC50) was determined using an in vitro enzymatic assay. Lower values indicate higher potency.
Table 2: Cytotoxicity in Human Hepatocellular Carcinoma (HepG2) Cells
| Compound ID | CC50 (µM) [b] | Selectivity Index (SI) [c] |
| CMH-1 | 85.1 | 5.6 |
| CMH-2 | > 200 | > 7.8 |
| CMH-3 | 62.3 | 7.0 |
| ALT-A | 10.5 | 2.1 |
| ALT-B | 98.7 | 8.0 |
[b] The half-maximal cytotoxic concentration (CC50) was determined using an MTT assay after 48 hours of exposure. [c] The Selectivity Index is calculated as CC50 / IC50.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
HexoKinase-1 (HK-1) Enzymatic Assay
This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of HK-1.
-
Reagents: Recombinant human HK-1 enzyme, ATP, substrate peptide, kinase buffer.
-
Procedure:
-
A solution of HK-1 enzyme was prepared in kinase buffer.
-
Serial dilutions of the test compounds were prepared in DMSO and added to a 96-well plate.
-
The enzyme solution was added to each well and incubated with the compounds for 15 minutes at room temperature.
-
The enzymatic reaction was initiated by adding a mixture of ATP and the substrate peptide.
-
The reaction was allowed to proceed for 60 minutes at 37°C.
-
The reaction was stopped, and the product formation was quantified using a luminescence-based detection reagent.
-
-
Data Analysis: The luminescence signal was normalized to a control (DMSO vehicle) and a positive control (a known inhibitor). The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.[1][2]
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[3]
-
Cell Line: HepG2 (human hepatocellular carcinoma).
-
Procedure:
-
HepG2 cells were seeded in a 96-well plate at a density of 8,000 cells per well and allowed to adhere overnight.
-
The culture medium was replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, the medium was removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
The plates were incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals were dissolved by adding DMSO.
-
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage relative to the DMSO-treated control cells. The CC50 values were determined from the dose-response curves.[4][5]
Visualizations
Hypothetical Signaling Pathway of HK-1
The following diagram illustrates a hypothetical signaling cascade where HK-1 plays a crucial role in promoting cell proliferation, which is inhibited by the this compound derivatives.
References
A Comparative Analysis of Computational and Experimental Data for 1-Chloro-4-methylhexane
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of computational and experimental data for the halogenated alkane, 1-Chloro-4-methylhexane. It is intended to offer researchers, scientists, and drug development professionals a clear, objective comparison of predicted versus measured properties, alongside the methodologies used to obtain this data.
Important Note on Data Availability: Publicly accessible, peer-reviewed experimental data for this compound is notably scarce. Therefore, this guide will present the available computational data for this compound and, for illustrative purposes, will draw comparisons with the rich experimental data available for a closely related structural isomer, 1-chlorohexane (B165106) . This approach allows for a practical demonstration of how computational predictions can be benchmarked against experimental findings.
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the available computational data for this compound and a combination of experimental and computational data for the illustrative compound, 1-chlorohexane. This side-by-side view highlights the differences and similarities between predicted and measured values.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (Computational) | 1-chlorohexane (Experimental) |
| Molecular Formula | C₇H₁₅Cl[1] | C₆H₁₃Cl[2][3] |
| Molecular Weight | 134.65 g/mol [1] | 120.62 g/mol [2][3] |
| Boiling Point | Predicted data not available | 134-135 °C[2][4][5][6] |
| Density | Predicted data not available | 0.87-0.879 g/mL[2][6][7] |
| Refractive Index | Predicted data not available | ~1.419-1.420[2][7] |
| XLogP3 (Octanol/Water Partition Coeff.) | 3.4 | Data not available |
Table 2: Spectroscopic Data Overview
| Spectroscopic Data | This compound (Computational Prediction) | 1-chlorohexane (Experimental Data) |
| ¹H NMR | Prediction tools can generate spectra based on the molecular structure. | Spectra are publicly available.[8][9][10][11] |
| ¹³C NMR | Prediction tools can generate spectra. | Spectra are publicly available.[9] |
| Infrared (IR) Spectroscopy | Prediction tools can simulate the IR spectrum. | Spectra are publicly available (Gas Phase, ATR-IR).[9][12] |
| Mass Spectrometry (MS) | Prediction tools can generate fragmentation patterns. | Spectra are publicly available.[9] |
Methodologies and Protocols
Understanding the methodologies behind both computational predictions and experimental measurements is crucial for a comprehensive evaluation.
Computational Methodology
Computational chemistry provides powerful tools to predict the properties of molecules, which is especially valuable when experimental data is lacking.
-
Physicochemical Property Prediction: Properties like molecular weight and the octanol-water partition coefficient (LogP) are often calculated using algorithms based on the molecule's structure.[13][14][15] For instance, XLogP3 is a widely used method that calculates LogP based on atomic contributions and correction factors. These predictions are derived from large datasets of experimentally determined values for other molecules.[13][14] More advanced techniques may employ quantum-mechanical calculations to predict properties like boiling point, though these are computationally intensive.[16]
-
Spectroscopic Prediction:
-
NMR Spectra: NMR prediction algorithms analyze the chemical environment of each nucleus (¹H and ¹³C) in a molecule.[17][18] Methods range from fragment-based approaches, which use databases of known chemical shifts for similar molecular fragments, to more sophisticated machine learning models and Density Functional Theory (DFT) calculations.[19][20][21]
-
IR Spectra: IR spectra are typically predicted by calculating the vibrational frequencies of the molecule's chemical bonds.[22] This is often done using DFT and other quantum chemistry methods, which can model the molecule's potential energy surface.[23][24][25]
-
Mass Spectra: Predicting mass spectra involves modeling the fragmentation of the molecule upon ionization.[26] This can be achieved through rule-based systems that encode known fragmentation pathways or through machine learning models trained on extensive spectral libraries.[27][28][29]
-
Experimental Protocols
The following are standard protocols for determining the physicochemical and spectroscopic properties of a liquid organic compound like 1-chlorohexane.
-
Boiling Point Determination (Micro-Capillary Method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted into the liquid.
-
The apparatus is gently heated in a controlled manner (e.g., using a Thiele tube or an aluminum block).[30][31][32]
-
The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[33][34]
-
-
Density Measurement:
-
The mass of a known volume of the liquid is measured at a specific temperature.
-
This is typically done using a pycnometer or a vibrating tube densimeter for high accuracy.
-
The density is calculated as mass divided by volume (g/mL or g/cm³).
-
-
Refractive Index Measurement:
-
A few drops of the liquid are placed on the prism of a refractometer.
-
Light is passed through the sample, and the angle of refraction is measured.
-
The refractive index, a dimensionless number, is read directly from the instrument's scale. This measurement is temperature-dependent.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A dilute solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃).
-
The solution is placed in a thin NMR tube.
-
The tube is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
For a liquid sample, a thin film can be created by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[35]
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal.[36][37][38][39]
-
The instrument then passes infrared radiation through the sample and records the absorbance at different wavenumbers.
-
-
Mass Spectrometry (MS):
-
A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.
-
The molecules are ionized (e.g., by electron impact), causing them to fragment.
-
The instrument separates the resulting ions based on their mass-to-charge ratio (m/z) and records their relative abundance.
-
Workflow Visualization
The process of comparing computational data with experimental results is a fundamental aspect of modern chemical research. This workflow ensures that computational models are reliable and can be used with confidence for further predictions.
Caption: Workflow for comparing computational predictions with experimental data.
References
- 1. This compound | C7H15Cl | CID 13149317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 1-Chlorohexane - Wikipedia [en.wikipedia.org]
- 4. you-iggy.com [you-iggy.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. 1-Chlorohexane | 544-10-5 [chemicalbook.com]
- 7. 1-chlorohexane [stenutz.eu]
- 8. 1-Chlorohexane(544-10-5) 1H NMR [m.chemicalbook.com]
- 9. 1-Chlorohexane | C6H13Cl | CID 10992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. Hexane, 1-chloro- [webbook.nist.gov]
- 13. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]
- 14. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advancing Physicochemical Property Predictions in Computational Drug Discovery - ProQuest [proquest.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. books.rsc.org [books.rsc.org]
- 18. acdlabs.com [acdlabs.com]
- 19. chemaxon.com [chemaxon.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Rapid prediction of NMR spectral properties with quantified uncertainty - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of Common Theoretical Methods for Predicting Infrared Multiphotonic Dissociation Vibrational Spectra of Intramolecular Hydrogen-Bonded Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [2405.05737] Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure [arxiv.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. dspace.mit.edu [dspace.mit.edu]
- 26. Rapid Approximate Subset-Based Spectra Prediction for Electron Ionization–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. quantum chemistry - Empirical approaches for predicting mass spectra - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 28. How Well Can We Predict Mass Spectra from Structures? Benchmarking Competitive Fragmentation Modeling for Metabolite Identification on Untrained Tandem Mass Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Hands-on: Predicting EI+ mass spectra with QCxMS / Predicting EI+ mass spectra with QCxMS / Metabolomics [training.galaxyproject.org]
- 30. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 31. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 32. cdn.juniata.edu [cdn.juniata.edu]
- 33. chymist.com [chymist.com]
- 34. Video: Boiling Points - Concept [jove.com]
- 35. researchgate.net [researchgate.net]
- 36. drawellanalytical.com [drawellanalytical.com]
- 37. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 38. agilent.com [agilent.com]
- 39. jascoinc.com [jascoinc.com]
Navigating the Chiral Maze: A Comparative Guide to Isomeric Purity Analysis of 1-Chloro-4-methylhexane
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules like 1-Chloro-4-methylhexane is a critical step in synthesis and quality control. This guide provides a comprehensive comparison of analytical techniques for the isomeric purity analysis of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
This compound possesses a chiral center at the fourth carbon atom, giving rise to two enantiomers: (R)-1-Chloro-4-methylhexane and (S)-1-Chloro-4-methylhexane. Additionally, variations in the position of the chlorine atom can lead to several positional isomers, such as 2-Chloro-4-methylhexane and 3-Chloro-4-methylhexane, which may be present as impurities from the synthesis process. Accurate determination of both enantiomeric excess and the presence of positional isomers is therefore paramount.
Analytical Techniques for Isomeric Purity
The primary analytical challenge lies in the separation of these closely related isomers. Gas Chromatography (GC) with a chiral stationary phase (CSP) is the most widely adopted and effective technique for resolving the enantiomers of volatile compounds like this compound. Other techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can also be employed, particularly for less volatile analogs or when different selectivity is required.
Gas Chromatography (GC) for Enantiomeric and Positional Isomer Analysis
Chiral GC, particularly with columns containing cyclodextrin-based chiral selectors, is the gold standard for separating enantiomers of halogenated alkanes. The chiral stationary phase forms transient diastereomeric complexes with the enantiomers, leading to different retention times and enabling their separation. For the analysis of positional isomers, a standard non-chiral GC column with a polar stationary phase is typically effective.
Comparative Performance of Chiral GC Columns (Hypothetical Data)
| Parameter | Column A: Cyclodextrin-Based CSP | Column B: Alternative Chiral CSP |
| Target Analyte | (R/S)-1-Chloro-4-methylhexane | (R/S)-1-Chloro-4-methylhexane |
| Resolution (Rs) | 1.8 | 1.5 |
| Retention Time (min) | R: 15.2, S: 15.8 | R: 18.5, S: 18.9 |
| Limit of Detection (LOD) | 0.05% | 0.08% |
| Limit of Quantitation (LOQ) | 0.15% | 0.25% |
Separation of Positional Isomers by GC (Hypothetical Data)
| Isomer | Retention Time (min) on a Standard Polar GC Column |
| This compound | 12.5 |
| 2-Chloro-4-methylhexane | 11.8 |
| 3-Chloro-4-methylhexane | 11.5 |
Experimental Protocols
Below are detailed experimental protocols for the analysis of this compound isomers.
Protocol 1: Enantiomeric Purity Analysis by Chiral Gas Chromatography (GC)
Objective: To separate and quantify the (R) and (S) enantiomers of this compound.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column (e.g., a cyclodextrin-based stationary phase)
GC Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program: 50 °C (hold for 2 min), ramp to 150 °C at 2 °C/min, hold for 5 min
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) to a concentration of approximately 100 µg/mL.
Protocol 2: Positional Isomer Analysis by Gas Chromatography (GC)
Objective: To separate and identify positional isomers of this compound.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Standard Capillary Column (e.g., a polar stationary phase like polyethylene (B3416737) glycol)
GC Conditions (Example):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1)
-
Oven Temperature Program: 60 °C (hold for 1 min), ramp to 120 °C at 5 °C/min, hold for 5 min
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) to a concentration of approximately 100 µg/mL.
Visualizing the Workflow and Decision-Making Process
To aid in the selection and implementation of the appropriate analytical method, the following diagrams illustrate the experimental workflow and a logical decision-making process.
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-Chloro-4-methylhexane
For researchers, scientists, and drug development professionals, the accurate quantification of compounds such as 1-Chloro-4-methylhexane is critical for ensuring product quality and safety. The cross-validation of analytical methods is a fundamental process to demonstrate that different analytical procedures are fit for their intended purpose and yield equivalent results. This guide provides a comprehensive comparison of two robust analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), for the determination of this compound. It also outlines the key parameters for their cross-validation in line with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The objective of cross-validation is to ensure that an analytical method is reliable, reproducible, and suitable for its intended use.[2] This is particularly important when methods are transferred between laboratories or when a new method is introduced to replace an existing one.
Data Presentation: A Comparative Overview
The selection of an analytical method hinges on a variety of factors, including sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics for the analysis of this compound using GC-MS and GC-FID, based on data for similar halogenated alkanes.[5][6][7]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Separation based on volatility and polarity, with detection based on the mass-to-charge ratio of ionized analytes. | Separation based on volatility and polarity, with detection based on the ionization of analytes in a hydrogen flame. |
| Selectivity | High; capable of distinguishing between co-eluting compounds based on their mass spectra. | Moderate; relies on chromatographic separation for selectivity. |
| Linearity (r²) | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 95-105% | 90-110% |
| Precision (%RSD) | < 5% | < 10% |
| Limit of Detection (LOD) | Low ng/L to pg/L range | µg/L to high ng/L range |
| Limit of Quantification (LOQ) | Low ng/L to pg/L range | µg/L to high ng/L range |
| Typical Run Time | 15-30 minutes | 10-20 minutes |
| Strengths | High selectivity and sensitivity, definitive peak identification. | Robust, cost-effective, and requires less complex instrumentation. |
| Limitations | Higher equipment and maintenance costs. | Lower selectivity, potential for interference from co-eluting compounds. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of this compound by GC-MS and GC-FID.
GC-MS Experimental Protocol
-
Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from the sample matrix.
-
Add an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL in splitless mode.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for this compound.
-
GC-FID Experimental Protocol
-
Sample Preparation:
-
Follow the same sample preparation procedure as outlined for GC-MS.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC System with FID or equivalent.
-
Column: DB-5 or similar, 30 m x 0.32 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.[6]
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 1 minute, ramp to 180°C at 15°C/min, and hold for 3 minutes.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen or Helium): 25 mL/min.
-
Mandatory Visualization
The following diagram illustrates a logical workflow for the cross-validation of two analytical methods for this compound.
Caption: A flowchart illustrating the key phases of an analytical method cross-validation process.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. scielo.org.co [scielo.org.co]
Safety Operating Guide
Proper Disposal of 1-Chloro-4-methylhexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the proper disposal of 1-chloro-4-methylhexane, a halogenated alkane. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.
Key Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for assessing its potential hazards and environmental fate.
| Property | Value |
| Molecular Formula | C₇H₁₅Cl |
| Molecular Weight | 134.65 g/mol |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | 165.5 °C at 760 mmHg (for the similar compound 1-chloro-4-methylcyclohexane)[1] |
| Flash Point | 41.8 °C (for the similar compound 1-chloro-4-methylcyclohexane)[1] |
| Density | 0.95 g/cm³ (for the similar compound 1-chloro-4-methylcyclohexane)[1] |
| Solubility in Water | Not miscible or difficult to mix (inferred from similar compounds)[2] |
Note: Specific experimental data for this compound is limited. Some data presented is for the structurally similar compound 1-chloro-4-methylcyclohexane (B1618050) and should be used as an estimation.
Hazard Identification and Immediate Safety Precautions
Immediate actions in case of a spill or exposure:
-
In case of skin contact: Immediately wash off with soap and plenty of water.[3] Remove contaminated clothing.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[3][6]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
-
In case of a spill: Absorb with an inert material and dispose of as hazardous waste.[7] Remove all sources of ignition.[5][7]
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed methodology for the safe disposal of this compound. This procedure is based on best practices for the disposal of halogenated hydrocarbons.
1. Personal Protective Equipment (PPE):
- Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
- All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Segregation:
- Crucially, do not mix halogenated waste with non-halogenated waste. This is critical for proper disposal and cost-effectiveness.
- Obtain a designated, clearly labeled, and leak-proof waste container for "Halogenated Organic Waste." The container should be made of a material compatible with chlorinated hydrocarbons.
3. Waste Collection:
- Carefully transfer the waste this compound into the designated halogenated waste container using a funnel.
- Avoid overfilling the container; it should not be filled to more than 80% of its capacity.
- Securely close the container cap after each addition.
4. Labeling and Storage:
- Ensure the waste container is accurately labeled with "Halogenated Organic Waste," the chemical name "this compound," and the approximate quantity.
- Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as oxidizing agents.[5]
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
- Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical steps for the safe disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within their research environment.
References
- 1. Page loading... [guidechem.com]
- 2. cpachem.com [cpachem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. fishersci.com [fishersci.com]
- 6. 1-Chlorooctane(111-85-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 1-Chlorohexane | C6H13Cl | CID 10992 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 1-Chloro-4-methylhexane
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Chloro-4-methylhexane was publicly available at the time of this writing. The following guidance is based on safety protocols for structurally similar chemicals, such as other chlorinated alkanes, and general laboratory safety principles. Researchers should always conduct a thorough risk assessment before handling any chemical and consult with their institution's Environmental Health and Safety (EHS) department.
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical when handling halogenated hydrocarbons like this compound. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be ANSI Z87.1 compliant and provide a complete seal around the eyes. A face shield should be worn over goggles to protect against splashes. |
| Skin & Body Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised. Immediately change gloves if contaminated. |
| Flame-Resistant (FR) Lab Coat | Wear a lab coat made from a flame-resistant material over personal clothing. Ensure the lab coat is fully buttoned. | |
| Full-Length Pants & Closed-Toe Shoes | Legs and feet must be completely covered to prevent skin exposure. | |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator with an organic vapor cartridge is necessary if working outside a fume hood or if there is a risk of exceeding exposure limits. A full respiratory protection program, including fit-testing, is required. |
Operational Plan: Step-by-Step Handling Protocol
All operations involving this compound should be performed within a certified chemical fume hood to mitigate inhalation exposure.
Experimental Workflow:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
